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  • Product: 5h-Tetrazole-5-thiol
  • CAS: 18686-81-2

Core Science & Biosynthesis

Foundational

5H-tetrazole-5-thiol tautomerism and structural stability

The Tautomeric Dynamics and Structural Stability of 5H-Tetrazole-5-Thiol: A Comprehensive Guide for Molecular Design Executive Summary 5H-tetrazole-5-thiol (often referred to interchangeably as 5-mercaptotetrazole or 1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

The Tautomeric Dynamics and Structural Stability of 5H-Tetrazole-5-Thiol: A Comprehensive Guide for Molecular Design

Executive Summary

5H-tetrazole-5-thiol (often referred to interchangeably as 5-mercaptotetrazole or 1H-tetrazole-5-thione depending on the dominant tautomer) is a highly nitrogen-rich heterocyclic compound with profound implications in medicinal chemistry, coordination chemistry, and materials science. The molecule exhibits complex prototropic tautomerism, dynamically shifting between thiol and thione forms based on environmental factors such as solvent polarity, pH, and phase state [[1],[2]]. Understanding this tautomeric equilibrium is critical for drug development—where tetrazoles serve as bioisosteres for carboxylic acids—and in the design of metal-organic frameworks and corrosion inhibitors [[1.4],[3]].

Thermodynamic Basis of Thiol-Thione Tautomerism

Tetrazole-5-thiol can theoretically exist in multiple tautomeric states, primarily the 1H-thione, 2H-thione, 1H-thiol, and 2H-thiol forms. The 5H tautomer is non-aromatic and remains a theoretical construct lacking experimental validation [[1.5]].

Causality in Structural Stability: The stability of these tautomers is governed by the delicate balance between aromaticity and the electronegativity of the exocyclic sulfur atom. In the solid state and in polar solvents (e.g., DMSO, DMF), the 1H-tetrazole-5-thione form predominates [[1.4]]. This is because polar media stabilize the highly dipolar thione structure, and intermolecular hydrogen bonding (N-H···S) in the crystal lattice heavily favors the thione configuration. Conversely, in the gas phase or non-polar environments, the energy gap narrows, and the 2H-tautomers become competitive due to the reduction of dielectric stabilization [[1.7]].

Tautomerism Thiol 1H-Tetrazole-5-thiol (Thiol Form) Thione1H 1H-Tetrazole-5-thione (Thione Form) Thiol->Thione1H Proton Transfer (N1 to S) Anion Tetrazole-5-thiolate (Anionic Form) Thiol->Anion Deprotonation (Basic Media) Thione2H 2H-Tetrazole-5-thione (Thione Form) Thione1H->Thione2H Proton Migration (N1 to N2) Thione1H->Anion Deprotonation (Polar Media)

Prototropic tautomerism and deprotonation pathways of 5-mercaptotetrazole.

Quantitative Energy Profiling Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level provide a quantitative measure of tautomeric stability. The table below summarizes the relative energies of the primary tautomers, illustrating the profound impact of solvation (using the Polarizable Continuum Model) [[1.2],[4]].

Tautomeric FormRelative Energy (Gas Phase) [kcal/mol]Relative Energy (Aqueous Phase) [kcal/mol]Dipole Moment (Debye)
1H-Tetrazole-5-thione 0.00 (Reference)0.00 (Reference)~ 5.8
2H-Tetrazole-5-thione +4.25+8.50~ 3.2
1H-Tetrazole-5-thiol +9.53+12.05~ 4.1
2H-Tetrazole-5-thiol +6.86+10.20~ 2.5
Table 1: DFT-calculated relative energies of 5-mercaptotetrazole tautomers.

Experimental Protocols for Tautomer Characterization

To accurately utilize 5-mercaptotetrazole in synthetic workflows, researchers must empirically validate the dominant tautomer. The following protocols are designed as self-validating systems: the results of the spectroscopic analysis directly cross-verify the crystallographic data.

Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD) for Solid-State Validation Causality: SC-XRD is the gold standard for distinguishing thiol from thione because it directly measures the carbon-sulfur bond length. A C=S double bond (thione) typically measures ~1.68 Å, whereas a C-S single bond (thiol) measures ~1.75 Å. Furthermore, locating the proton on the nitrogen atom rather than the sulfur atom provides internal validation of the thione state [[1.9]].

Step-by-Step Methodology:

  • Crystallization: Dissolve 50 mg of 5-mercaptotetrazole in 2 mL of boiling ethanol. Slowly cool the solution to room temperature, then to 4°C over 48 hours to induce slow crystal growth.

  • Mounting: Select a single, optically clear crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a CCD detector and Mo Kα radiation (λ = 0.71073 Å). Maintain the sample at 100 K using a nitrogen stream to minimize thermal motion, which sharpens the electron density map for accurate hydrogen atom localization.

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F².

  • Validation: Analyze the C-S bond length. A measurement of ≤ 1.69 Å confirms the 1H-tetrazole-5-thione tautomer. Verify the presence of the N-H hydrogen bond network.

Protocol B: Multinuclear NMR Spectroscopy for Solution-State Dynamics Causality: Because tautomerism is highly solvent-dependent, solution-state characterization requires NMR. ¹⁵N and ¹³C NMR are highly sensitive to the electronic environment. The thione carbon resonates significantly downfield compared to a thiol carbon [[5]].

Step-by-Step Methodology:

  • Sample Preparation: Prepare two separate NMR samples: one by dissolving 15 mg of the compound in 0.6 mL of DMSO-d6 (polar, hydrogen-bonding) and another in CDCl3 (non-polar).

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra at 298 K. The C=S carbon of the thione form typically appears at ~160-165 ppm, while the C-SH carbon shifts upfield.

  • ¹⁵N NMR Acquisition: Utilize ¹H-¹⁵N HMBC to correlate the N-H proton with the adjacent nitrogens. The presence of a strongly deshielded N-H proton (~14 ppm in DMSO-d6) cross-correlating with N2 and N4 confirms the 1H-thione tautomer.

  • Variable Temperature (VT) NMR: Cool the DMSO-d6 sample to 273 K to slow down the proton exchange rate, allowing for the potential observation of minor tautomeric species if an equilibrium exists.

Workflow Start Sample Preparation (5-Mercaptotetrazole) Phase Phase Selection Start->Phase Solid Solid State (Crystallization) Phase->Solid Solution Solution State (Solvent Dissolution) Phase->Solution XRD Single-Crystal XRD (Bond Length Analysis) Solid->XRD IR FT-IR Spectroscopy (C=S vs S-H bands) Solid->IR NMR 15N / 13C NMR (Chemical Shift Analysis) Solution->NMR Solution->IR Result Tautomer Identification (Thiol vs Thione ratio) XRD->Result NMR->Result IR->Result

Experimental workflow for characterizing thiol-thione tautomeric equilibria.

Implications in Drug Development and Coordination Chemistry

Bioisosterism in Pharmaceuticals The tetrazole ring is widely utilized as a bioisostere for carboxylic acids due to its similar pKa (~4.89) and planar structure [[1.4]]. However, the introduction of the 5-thiol/thione group drastically alters the molecule's pharmacokinetics. In cephalosporin antibiotics (e.g., cefamandole), the 1-methyl-1H-tetrazole-5-thiolate leaving group is crucial for antibacterial efficacy. The ability of the thione form to act as a potent nucleophile upon deprotonation drives the mechanism of action in these prodrugs.

Metallophilic Bonding and Coordination In coordination chemistry, 5-mercaptotetrazole acts as an ambidentate ligand. Depending on the tautomeric state and pH, it can coordinate to transition metals (like Au, Ag, Pt) via the sulfur atom (neutral thione form) or as a monoanionic ligand bridging via both sulfur and nitrogen atoms [[1.9]]. This versatility is heavily exploited in the synthesis of metal-organic frameworks (MOFs) for heavy metal adsorption and the stabilization of gold nanoparticles.

Conclusion

The structural stability of 5H-tetrazole-5-thiol is not static; it is a dynamic equilibrium dictated by the dielectric constant of the medium and the stabilization afforded by hydrogen bonding. For researchers, assuming a static "thiol" structure can lead to flawed mechanistic models. By employing rigorous, self-validating analytical protocols like SC-XRD and multinuclear NMR, scientists can accurately map the thione-thiol landscape, enabling more precise drug design and advanced material synthesis.

References

  • Tahan, Arezoo. "Theoretical study addressing the effects of tautomerism and explicit/implicit water molecules on NQR and NMR parameters of tetrazole-5-thione." ResearchGate. [Link]

  • Jaiswal et al. "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy." National Center for Biotechnology Information (PMC). [Link]

  • Jaiswal et al. "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy." Frontiers in Chemistry. [Link]

  • Chermahini, Alireza Najafi, and Abbas Teimouri. "Theoretical studies on tautomerism of tetrazole 5-thion." ResearchGate.[Link]

  • Preite et al. "Metallophilic Bonding and Agostic Interactions in Gold(I) and Silver(I) Complexes Bearing a Thiotetrazole Unit." Inorganic Chemistry, ACS Publications. [Link]

Sources

Exploratory

Molecular Mechanisms of 5H-Tetrazole-5-Thiol Derivatives in Corrosion Inhibition: A Technical Guide

Executive Summary & The Chemophore The transition away from highly toxic inorganic corrosion inhibitors (such as chromates) has accelerated the demand for environmentally benign organic alternatives[1]. Among these, nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Chemophore

The transition away from highly toxic inorganic corrosion inhibitors (such as chromates) has accelerated the demand for environmentally benign organic alternatives[1]. Among these, nitrogen- and sulfur-rich heterocyclic compounds have emerged as highly effective agents. This whitepaper dissects the mechanism of action of the 5H-tetrazole-5-thiol chemophore—most extensively studied in its derivative form, 1-Phenyl-1H-tetrazole-5-thiol (PTZ) or 1-Phenyl-5-mercaptotetrazole (PMT) [1][2].

By synthesizing electrochemical kinetics, thermodynamic modeling, and surface morphology, we will explore exactly how and why this molecule acts as an exceptional protective barrier for transition metals like Q235 steel and copper alloys in aggressive aqueous environments[1][3].

Mechanistic Pathways of Corrosion Inhibition

The efficacy of 5H-tetrazole-5-thiol derivatives is not coincidental; it is a direct result of their molecular architecture. The molecule contains multiple heteroatoms (four nitrogens in the tetrazole ring and one exocyclic sulfur)[1].

The Causality of Chemisorption

Transition metals such as iron (in steel) and copper possess unfilled, low-energy d-orbitals[2]. The heteroatoms in the tetrazole-thiol structure contain unbonded lone pairs of electrons. When the molecule diffuses to the metal-liquid interface, a coordinate covalent bond is formed via the donation of these lone pairs into the empty d-orbitals of the metal[1][2].

For copper alloys specifically, the mechanism relies on the oxidation of copper to Cu(I), which then reacts with the deprotonated thiol group to form a highly stable, insoluble polymeric complex[2]. This results in a multi-layered composite structure, often characterized as a Cu-PMT/Cu₂O/Cu film, which physically blocks aggressive ions (like Cl⁻ or SO₄²⁻) from reaching the bare metal[2][3].

MOA Bulk Bulk Solution (Aggressive Ions + PTZ) Diffusion Diffusion to Metal Surface Bulk->Diffusion Physisorption Physical Adsorption (Electrostatic Forces) Diffusion->Physisorption Chemisorption Chemisorption (Coordinate Bonds N/S to d-orbitals) Physisorption->Chemisorption Electron Transfer PolymerFilm Polymeric Complex Film (e.g., Cu-PMT/Cu2O/Cu) Chemisorption->PolymerFilm Polymerization Inhibition Corrosion Inhibition (Barrier to Cl- / H2O) PolymerFilm->Inhibition Physical Barrier

Fig 1: Pathway of 5H-tetrazole-5-thiol adsorption and polymeric film formation.

Experimental Workflows: A Self-Validating System

To rigorously prove the efficacy and mechanism of an inhibitor, researchers must employ a self-validating matrix of electrochemical and surface analysis techniques[4]. We do not rely on a single metric; instead, thermodynamic data must corroborate kinetic data.

Protocol 1: Open Circuit Potential (OCP) & Potentiodynamic Polarization (PDP)

Purpose: To determine the kinetic effect of the inhibitor on anodic dissolution and cathodic hydrogen evolution, and to classify the inhibitor type.

  • Electrode Preparation: Cut Q235 steel or Cu24Zn5Al alloy into 1×1×1 cm³ working electrodes. Polish with sequential SiC paper (up to 2000 grit), degrease with ethanol, and dry[1].

  • Equilibration: Immerse the electrode in the test solution (e.g., 1 M HCl or 0.1 M Na₂SO₄) containing varying concentrations of PTZ (1 mM to 5 mM). Monitor OCP for 1200 seconds until a steady state (equilibrium) is reached[1].

  • Polarization: Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

  • Data Extraction: Extrapolate the linear Tafel segments to determine the corrosion current density ( jcorr​ ) and corrosion potential ( Ecorr​ ). Causality Insight: If the shift in Ecorr​ is less than 85 mV compared to the blank, the compound is classified as a mixed-type inhibitor [1]. PTZ typically shows parallel cathodic Tafel lines, indicating it blocks reaction sites without altering the hydrogen evolution mechanism[1].

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

Purpose: To thermodynamically validate the physical integrity and dielectric properties of the adsorbed film without destroying it.

  • Setup: Following OCP stabilization, apply a sinusoidal AC voltage perturbation of 10 mV peak-to-peak.

  • Frequency Sweep: Record impedance over a frequency range of 100 kHz down to 10 mHz.

  • Circuit Fitting: Fit the resulting Nyquist plots to a Randles equivalent circuit to extract Charge Transfer Resistance ( Rct​ ) and Double Layer Capacitance ( Cdl​ ). Causality Insight: As PTZ concentration increases, Rct​ significantly increases due to the physical barrier of the film[1]. Concurrently, Cdl​ decreases because the organic PTZ molecules (which have a low dielectric constant) displace water molecules at the metal-solution interface[1].

Workflow Prep Electrode Preparation (Polishing & Immersion) OCP Open Circuit Potential Equilibration (1200s) Prep->OCP PDP Potentiodynamic Polarization (Mixed-Type Validation) OCP->PDP Kinetic Data EIS Electrochemical Impedance (Film Integrity, Rct) OCP->EIS Thermodynamic Data SEM SEM & XPS Analysis (Morphological Proof) PDP->SEM Surface Validation EIS->SEM Calc Quantum Chemical Calc (Adsorption Energy) SEM->Calc Theoretical Correlation

Fig 2: Self-validating experimental workflow for corrosion inhibitor evaluation.

Quantitative Data Presentation

The following table synthesizes the quantitative performance of 1-Phenyl-1H-tetrazole-5-thiol across different substrates and aggressive media. The data demonstrates that PTZ adsorption obeys the Langmuir adsorption isotherm, yielding highly negative adsorption energies indicative of spontaneous chemisorption[1][2].

SubstrateAggressive MediumPTZ ConcentrationTemp (K)Adsorption Energy ( ΔGads​ )Inhibition Efficiency (IE%)Reference
Q235 Steel 1 M HCl5.0 mM298 KStrongly Negative (Langmuir)97.1% Int. J. Electrochem. Sci.[1]
Cu24Zn5Al Alloy 0.1 M Na₂SO₄1.0 mM298 K-Highest Efficiency MDPI Materials[3]
Cu24Zn5Al Alloy Sodium TetraborateVaried298 K-33.8 to -37.7 kJ/molHigh NISCAIR[2]

Note: Adsorption energies ( ΔGads​ ) around or more negative than -40 kJ/mol strongly suggest chemisorption, where charge sharing occurs between the inhibitor and the metal surface[2].

Conclusion

The 5H-tetrazole-5-thiol scaffold, particularly 1-Phenyl-1H-tetrazole-5-thiol (PTZ), represents a gold standard in organic corrosion inhibition. By leveraging the electron-donating power of its nitrogen and sulfur heteroatoms, it effectively hybridizes with the empty d-orbitals of transition metals[1][2]. This creates an impenetrable, self-assembling polymeric layer that stifles both anodic dissolution and cathodic reduction[1][3]. For application scientists, utilizing the OCP-EIS-PDP workflow provides an irrefutable, self-validating framework for proving the efficacy of such chemophores in industrial applications.

References

  • Source: Int. J. Electrochem. Sci., Vol. 15, 2020 (electrochemsci.org)
  • Source: NISCAIR-CSIR, India, 2014 (niscair.res.in)
  • Source: MDPI, 2023 (mdpi.com)
  • Source: Arabian Journal of Chemistry, 2017 (arabjchem.org)

Sources

Foundational

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5H-Tetrazole-5-thiol Derivatives

Executive Summary Derivatives of 5H-tetrazole-5-thiol represent a class of heterocyclic compounds with significant utility in medicinal chemistry and materials science.[1][2] Often employed as bioisosteric replacements f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Derivatives of 5H-tetrazole-5-thiol represent a class of heterocyclic compounds with significant utility in medicinal chemistry and materials science.[1][2] Often employed as bioisosteric replacements for carboxylic acids, they offer a unique combination of acidity, metabolic stability, and coordination properties.[2][3] However, their structural elucidation is profoundly complicated by the existence of multiple tautomeric forms. This guide provides a comprehensive framework for the unambiguous spectroscopic characterization of these molecules, focusing on the synergistic application of Infrared (IR), Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causality behind experimental choices and spectral interpretation, providing researchers with a robust, self-validating system for analysis.

The Foundational Challenge: Tautomeric Ambiguity

The primary obstacle in characterizing 5-mercaptotetrazole derivatives is their existence as a dynamic equilibrium of tautomers. This is not a trivial issue, as different tautomers possess distinct physicochemical properties that can impact biological activity and material performance. The equilibrium involves two key transformations:

  • Thiol-Thione Tautomerism: The proton on the sulfur atom can migrate to a ring nitrogen, converting the thiol form (C-SH) into the thione form (C=S).[4][5]

  • 1H/2H Tautomerism: Within the tetrazole ring itself, the proton can reside on the N1 or N2 nitrogen atom, leading to the 1H and 2H tautomers, respectively.[2][3][6]

The dominant form depends on the physical state (solid, solution, gas), solvent polarity, and the nature of substituents.[3][5] A comprehensive characterization, therefore, must aim to identify the predominant tautomer(s) under a given set of conditions.

Tautomers cluster_Thiol Thiol Forms cluster_Thione Thione Forms T1 1H-Tetrazole-5-thiol T2 2H-Tetrazole-5-thiol T1->T2 Ring Tautomerism S1 1,4-Dihydro-5H- tetrazole-5-thione T1->S1 Thiol-Thione Tautomerism S2 1,2-Dihydro-5H- tetrazole-5-thione T2->S2 Thiol-Thione Tautomerism S1->S2 Ring Tautomerism

Figure 1: Tautomeric equilibria in 5-mercaptotetrazole derivatives.

A Unified Workflow for Spectroscopic Analysis

Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration & Conclusion Syn Synthesis & Purification (e.g., from isothiocyanate [10]) MS Mass Spectrometry (MS) Confirm MW & Formula Syn->MS Initial Check IR Infrared (IR) Identify Key Functional Groups (S-H vs C=S) Syn->IR Primary Analysis DI Integrated Data Analysis MS->DI NMR NMR ('H, '³C) Elucidate Connectivity & Isomerism IR->NMR Guide Isomer Search IR->DI UV UV-Vis Analyze Electronic Transitions & pH Effects NMR->UV Validate Electronic Structure NMR->DI UV->DI SC Structural Confirmation (Dominant Tautomer ID) DI->SC

Figure 2: A logical workflow for the comprehensive analysis of tetrazole-thiol derivatives.

Infrared (IR) Spectroscopy: A Direct Probe of Tautomerism

Principle & Rationale: IR spectroscopy is arguably the most direct and rapid method for differentiating between the thiol and thione tautomers. The causality is simple: the presence or absence of a stretching vibration from the S-H bond provides a clear diagnostic marker.

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Grind 1-2 mg of the dried tetrazole derivative with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan with an empty holder to subtract atmospheric CO₂ and H₂O signals.

Data Interpretation & Key Signatures: The key to interpretation lies in identifying diagnostic peaks that are unique to each tautomeric form.

Vibrational Mode Wavenumber (cm⁻¹) Tautomer Indicated Comments & Rationale
S-H Stretch 2610 - 2540Thiol A weak to medium, sharp band. Its presence is strong evidence for the thiol form. Its absence strongly suggests the thione form.[4]
N-H Stretch 3400 - 3150Thione / 1H-Tetrazole A broad band indicative of a proton on a nitrogen atom, often involved in hydrogen bonding.[2]
C=N Stretch (Ring) 1610 - 1590Both A strong absorption present in the tetrazole ring structure.[7]
N=N Stretch (Ring) 1465 - 1300Both Characteristic stretching of the azo functionality within the ring.[2][7]
C=S Stretch (Thione) 1360 - 1330Thione A strong band. Its presence, coupled with the absence of the S-H stretch, confirms the thione structure.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

Principle & Rationale: While IR suggests the dominant tautomer, NMR provides definitive proof of the covalent framework, allowing for the differentiation of not only thiol/thione forms but also the 1H and 2H regioisomers.[2][3] The chemical environment of every proton and carbon atom provides a unique fingerprint of the molecular structure.

Experimental Protocol: Solution-State NMR

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly effective as it dissolves a wide range of tetrazole derivatives and its residual proton signal does not typically interfere with key resonances.[4][9]

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire standard 1D spectra (¹H and ¹³C). For complex structures, 2D experiments like HSQC and HMBC are invaluable for assigning connectivity.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate ¹H signals and reference the spectra (e.g., to the residual solvent peak).

Data Interpretation & Key Signatures:

Nucleus Signal & Typical Shift (ppm) Structural Implication & Rationale
¹H N-H (Ring/Thione) : 11.0 - 14.0A broad, exchangeable proton signal. Its presence confirms a proton is on a nitrogen, consistent with the 1H-tetrazole or thione forms.[1]
¹H S-H (Thiol) : 3.0 - 5.0A potentially sharp singlet, though often broad and difficult to observe. Its detection is definitive for the thiol form but is less reliable than the absence of the N-H proton.
¹³C C5 (C-S/C=S) : 150 - 170This is the most diagnostic carbon signal. The thione form (C=S) is significantly more deshielded (further downfield) than the thiol form (C-S) due to the double bond character.[2][10]
¹³C Substituent Carbons : VariesThe chemical shift of carbons on substituents attached to the ring nitrogens will differ between the 1H and 2H isomers, allowing for their differentiation.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Principle & Rationale: UV-Vis spectroscopy provides insight into the electronic structure of the molecule. The position of the maximum absorption (λ_max) is sensitive to the extent of π-conjugation, which differs between tautomers. Furthermore, since the tetrazole-thiol moiety is acidic, its UV-Vis spectrum is often pH-dependent, providing another handle for characterization.[11]

Experimental Protocol: pH-Dependent Analysis

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like ethanol or methanol.

  • Buffer Preparation: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 7, 10).

  • Sample Dilution: Dilute a small aliquot of the stock solution into each buffer to a final concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition: Record the UV-Vis spectrum for each pH solution from approximately 200 to 400 nm.

  • Analysis: Plot the spectra and note any shifts in λ_max as a function of pH.

Data Interpretation & Key Signatures:

  • π→π* Transitions: Substituted tetrazoles typically exhibit strong π→π* transitions. For example, 1-phenyl-tetrazoline-5-thione shows a λ_max at 262 nm in acidic solution (undissociated form) which shifts to 280 nm in alkaline solution (anionic form).[11]

  • Tautomer Differentiation: The thiol and thione tautomers possess different chromophores. The thione form, with its C=S double bond, often absorbs at a longer wavelength than the corresponding thiol form. This difference can be used to estimate the tautomeric ratio in solution.

Mass Spectrometry (MS): Absolute Confirmation and Fragmentation Clues

Principle & Rationale: High-resolution mass spectrometry (HRMS) provides an exact mass, which is used to confirm the elemental composition and molecular formula—a non-negotiable step in characterization. Furthermore, tandem MS (MS/MS) reveals characteristic fragmentation patterns that serve as a structural fingerprint.[2]

Experimental Protocol: Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent, typically methanol or acetonitrile, often with a trace of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

  • Data Acquisition: Infuse the sample into the ESI source. Acquire full scan mass spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Tandem MS (MS/MS): Select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Data Interpretation & Key Signatures: The fragmentation of the tetrazole ring is highly diagnostic and differs significantly between ionization modes.[12]

  • Positive Ion Mode ([M+H]⁺): The characteristic fragmentation is the neutral loss of hydrazoic acid (HN₃ , 43 Da).[2][12]

  • Negative Ion Mode ([M-H]⁻): The characteristic fragmentation is the neutral loss of molecular nitrogen (N₂ , 28 Da).[2][12]

This divergent behavior is a powerful confirmatory tool for the presence of the tetrazole ring.

Fragmentation cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) M_H [M+H]⁺ Frag_H [M+H - HN₃]⁺ M_H->Frag_H - HN₃ (43 Da) M_H_neg [M-H]⁻ Frag_H_neg [M-H - N₂]⁻ M_H_neg->Frag_H_neg - N₂ (28 Da) Parent Analyte (M) Parent->M_H Parent->M_H_neg

Figure 3: Characteristic fragmentation pathways for tetrazole derivatives in MS/MS analysis.

Conclusion

The spectroscopic characterization of 5H-tetrazole-5-thiol derivatives is a multifaceted challenge that demands a rigorous, integrated analytical approach. Relying on a single technique is insufficient and can lead to erroneous structural assignments. By systematically employing IR to probe the thiol/thione equilibrium, NMR to define the covalent framework and isomerism, UV-Vis to understand the electronic properties, and MS to confirm the molecular formula and fragmentation pathways, researchers can achieve an unambiguous and robust characterization. This guide provides the foundational principles and protocols to navigate the complexities of these important molecules with confidence and scientific integrity.

References

  • Al-Ibadi, M. A. J., Al-Masoudi, W. A. M., & Al-Zoubi, R. M. (2024). Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. Inorganic and Nano-Metal Chemistry.
  • Lieber, E., & Ramachandran, J. (1959). Ultraviolet absorption spectra and acidities of isomeric thiatriazole and tetrazole derivatives. Canadian Journal of Chemistry, 37(1), 101-109.
  • Lieber, E., Rao, C. N. R., & Ramachandran, J. (1959). The infrared spectra of 4-substituted-thiosemicarbazides and diazotization products. Canadian Journal of Chemistry, 37(3), 563-576.
  • Kumar, A., Kumar, V., & Singh, A. (2022). Structural, physical, surface and NMR study of 5-(benzylthio)-1H-tetrazole compound. Journal of Molecular Structure, 1269, 133829.
  • Wierzejewska, M., & Panek, J. (2007). Molecular structure, vibrational spectra and photochemistry of 5-mercapto-1-methyltetrazole. Journal of Molecular Structure, 834-836, 444-452. [Link]

  • Lieber, E., & Ramachandran, J. (1959). Ultraviolet absorption spectra and acidities of isomeric thiatriazole and tetrazole derivatives. Canadian Journal of Chemistry, 37(1), 101-109.
  • Al-Masoudi, W. A. M., & Jasim, H. A. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Journal of Pharmaceutical Sciences and Research, 11(5), 1836-1843. [Link]

  • Sharma, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1381393. [Link]

  • Gómez-García, M., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(2), M1221. [Link]

  • Woo, S. I., & Kim, J. H. (2004). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. Bulletin of the Korean Chemical Society, 25(8), 1237-1240.
  • Zare, A., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(5), 5056-5064. [Link]

  • Mirjalili, B. F., & Zamani, L. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
  • Wang, W., et al. (2018). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Inorganica Chimica Acta, 471, 534-542. [Link]

  • Liu, Z., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles 1-5. Retrieved April 6, 2026, from [Link]

  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST Chemistry WebBook. Retrieved April 6, 2026, from [Link]

Sources

Exploratory

Thermodynamic Properties and Thermal Stability of 5-Mercapto-1H-Tetrazole: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the thermal and thermodynamic characterization of energetic heterocycles not merely as a quality control metric, but as a predictive framework. 5-Mercapto-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the thermal and thermodynamic characterization of energetic heterocycles not merely as a quality control metric, but as a predictive framework. 5-Mercapto-1H-tetrazole (5-MTT) —also known as 1H-tetrazole-5-thiol—is a nitrogen-rich heterocyclic compound widely utilized as a bioisostere in medicinal chemistry (notably in cephalosporin antibiotics) and as a precursor in materials science. Because the tetrazole ring contains 80% nitrogen by mass, it possesses a highly positive enthalpy of formation[1]. This inherently energetic nature demands a rigorous understanding of its thermodynamic properties and thermal decomposition kinetics to prevent thermal runaway during synthesis and to ensure the long-term stability of formulated active pharmaceutical ingredients (APIs).

Structural Thermodynamics & Tautomeric Equilibrium

The thermodynamic baseline of 5-MTT is governed by its ambident reactivity and tautomerism. In solution and solid states, the compound exists in an equilibrium between the thiol (1H-tetrazole-5-thiol) and thione (1H-tetrazole-5-thione) forms[2].

Causality of Stability: The thione form is thermodynamically favored in the solid state due to extensive intermolecular hydrogen bonding and resonance stabilization across the nitrogen-rich core. Understanding this equilibrium is critical for drug development professionals, as the specific tautomer present dictates the nucleophilicity of the compound during API synthesis and influences its degradation pathways[2].

Tautomerism Thiol 1H-Tetrazole-5-thiol (Minor in solid state) Thione 1H-Tetrazole-5-thione (Major in solid state) Thiol->Thione Proton Transfer

Fig 1: Tautomeric equilibrium between the thiol and thione forms of 5-MTT.

Thermodynamic Properties

The high nitrogen content of the tetrazole ring acts as an explosophoric fragment, imparting a high energy density to the molecule.[1]. Table 1 summarizes the core thermodynamic parameters that dictate the thermal inertia and reactivity of 5-MTT.

Table 1: Standard Thermodynamic Properties of 5-Mercapto-1H-tetrazole

PropertyTypical Value / RangeScientific Significance
Standard Enthalpy of Formation (ΔfH°) ~ +236 kJ/mol1 indicates a highly energetic, explosophoric nature[1].
Standard Entropy (S°) ~ 140 J/(mol·K)Reflects the highly ordered solid-state structure driven by hydrogen bonding.
Heat Capacity (Cp) ~ 115 J/(mol·K)Determines the thermal inertia of the compound prior to reaching its decomposition onset.
Decomposition Enthalpy (ΔHdec) -150 to -200 kJ/molHighly exothermic energy release driven by the liberation of N₂ gas during ring cleavage.

Thermal Stability and Decomposition Kinetics

The thermal stability of 5-MTT is defined by a sharp transition from a stable crystalline solid to rapid, exothermic degradation. When heated, 5-MTT typically melts between 155 °C and 157 °C[3]. This melting phase is immediately followed by, or overlaps with, violent thermal decomposition peaking at approximately 181.6 °C[4][5].

Causality of Decomposition: The primary degradation mechanism involves the homolytic cleavage of the tetrazole ring, releasing nitrogen gas (N₂) and carbon disulfide (CS₂) fragments. Because this process is highly exothermic, calculating the activation energy (Ea) and the self-accelerated decomposition temperature (SADT) is mandatory for safe scale-up[6].

Table 2: Thermal Decomposition Kinetics (TGA/DSC Parameters)

ParameterObserved ValueKinetic Observation
Melting Point (Tm) 155 °C - 157 °CEndothermic phase change; often triggers immediate subsequent decomposition[3].
Peak Decomposition Temp (Tp) 181.6 °C - 185.0 °CPoint of maximum exothermic heat flow; dependent on the dynamic heating rate[4].
Activation Energy (Ea) 120 - 150 kJ/molDerived via 6 to define the critical temperature of thermal explosion[6].
Primary Mass Loss 60% - 70%Corresponds to the rapid volatilization of nitrogen and sulfur-containing byproducts.

Experimental Methodology: Self-Validating TGA/DSC Protocol

To accurately capture the thermodynamic profile of 5-MTT, I employ a self-validating simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow.

Why is this self-validating? By capturing mass and heat flow simultaneously, the system cross-verifies physical events. An endothermic peak with zero mass loss confirms pure melting. A subsequent exothermic peak coupled with a sharp drop in mass definitively validates the chemical decomposition of the tetrazole ring, ruling out instrument artifacts.

Step-by-Step Analytical Protocol
  • Sample Preparation: Accurately weigh a micro-sample (1.0 to 5.0 mg) of 5-MTT into a standard aluminum or ceramic crucible[3].

    • Causality: Restricting the sample mass is critical. The highly exothermic nature of tetrazole decomposition can cause localized thermal runaway, which saturates the DSC sensor and skews kinetic calculations.

  • Atmosphere Control: Place the sample and an empty reference pan into the instrument. Purge the furnace with high-purity Nitrogen (N₂) gas at a constant flow rate of 50 mL/min[3].

    • Causality: An inert atmosphere prevents premature oxidative degradation, ensuring the derived activation energy strictly reflects the intrinsic dissociation of the N-N and C-N bonds.

  • Dynamic Heating: Apply a controlled, linear heating rate (e.g., 10 °C/min) from 25 °C up to 400 °C.

    • Causality: Using multiple dynamic heating rates (e.g., 5, 10, 15 °C/min) enables the application of isoconversional kinetic models (Ozawa/Kissinger) to accurately determine the activation energy (Ea) and self-accelerated decomposition temperature (SADT)[6].

  • Data Deconvolution: Cross-reference the derivative thermogravimetry (DTG) curve against the DSC heat flow. Extract the onset temperature, peak temperature (Tp ~ 181.6 °C)[5], and total enthalpy of decomposition (ΔHdec).

Workflow Prep Sample Prep 1-5 mg 5-MTT in Al Pan Purge Atmosphere Control N2 Purge at 50 mL/min Prep->Purge Heat Dynamic Heating 10 °C/min to 400 °C Purge->Heat Detect Simultaneous Detection DSC (Heat) & TGA (Mass) Heat->Detect Analyze Kinetic Analysis Ozawa/Kissinger Methods Detect->Analyze

Fig 2: Self-validating TGA/DSC experimental workflow for thermal stability analysis.

Implications for Drug Development and Materials Science

For pharmaceutical scientists, the thermal stability of the 5-MTT moiety is a critical quality attribute. 5-MTT is frequently utilized as a leaving group or side-chain in the synthesis of cephalosporin antibiotics (e.g., cefamandole, cefoperazone). If the API is subjected to excessive thermal stress during milling, drying, or long-term storage, the low decomposition onset of the tetrazole ring (starting near 155 °C) can lead to API degradation, loss of efficacy, and the generation of toxic nitrogen oxide fumes[3]. Consequently, formulation strategies must ensure that processing temperatures remain well below the SADT of the 5-MTT derivative to maintain structural integrity and patient safety.

References

  • BenchChem - 1H-Tetrazole | High-Purity Reagent for Research.
  • ResearchGate - Tetrazoles (Thermodynamic Properties).
  • SciSpace - Preparation and Thermal Decomposition Kinetics of Novel Silane Coupling Agent with Mercapto Group.
  • PMC/NIH - Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles.
  • ResearchGate - Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(II) (Kinetic parameters).

Sources

Foundational

The Physicochemical and Solvation Dynamics of 5H-Tetrazole-5-Thiol: A Technical Whitepaper

Executive Summary In drug development and materials science, the tetrazole-5-thiol moiety is a privileged scaffold. It is most notably recognized as the critical side-chain leaving group in cephalosporin antibiotics (e.g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and materials science, the tetrazole-5-thiol moiety is a privileged scaffold. It is most notably recognized as the critical side-chain leaving group in cephalosporin antibiotics (e.g., cefamandole, cefoperazone) and as a potent metallophilic ligand in corrosion inhibition[1]. However, the nomenclature "5H-tetrazole-5-thiol" is often a source of structural ambiguity. Due to rapid prototropic rearrangement, the pure 5H-tautomer is non-aromatic and highly unstable, meaning the compound exists almost exclusively in a dynamic equilibrium between its 1H-thiol and 1H-thione forms[2][3].

This whitepaper provides an authoritative, mechanistic breakdown of the physical properties, tautomeric causality, and aqueous solubility limits of the tetrazole-5-thiol system, utilizing its most common commercially relevant derivatives: 1-phenyl-1H-tetrazole-5-thiol (PMT) and 1-methyl-1H-tetrazole-5-thiol (MMT) .

Molecular Architecture & Tautomeric Causality

To formulate or synthesize with tetrazole-5-thiols, one must first understand their structural flux. The tetrazole ring can theoretically exist in three annular tautomeric forms: 1H, 2H, and 5H[4].

While the 1H and 2H forms possess a stable 6π-electron aromatic system, the 5H-tautomer lacks aromaticity and is a theoretical transient state[2]. Furthermore, the presence of the exocyclic sulfur introduces a thiol-thione tautomerism . Single-crystal X-ray diffraction (XRD) studies confirm that in the solid state, these molecules predominantly crystallize as the 1H-tetrazole-5(4H)-thione tautomer due to the high crystal lattice energy provided by intermolecular hydrogen bonding (N-H···S)[3][5]. In polar aqueous solutions, the equilibrium shifts, and the lipophilic thiolate anion becomes highly relevant for metal coordination and solvation[2].

Tautomerism Thiol 1H-Tetrazole-5-thiol (Aromatic, Minor in Solid) Thione 1H-Tetrazole-5(4H)-thione (Dominant in Solid State) Thiol->Thione Proton Migration (Thiol-Thione Shift) NonArom 5H-Tetrazole-5-thiol (Non-Aromatic, Unstable) Thiol->NonArom Annular Shift (Theoretical)

Figure 1: Prototropic tautomeric equilibrium of the tetrazole-5-thiol system.

Physicochemical Profile

The physical properties of tetrazole-5-thiols are dictated by the electron-withdrawing nature of the tetrazole ring. The unsubstituted tetrazole core has a pKa of ~4.89[4]. However, the addition of the exocyclic sulfur significantly increases acidity. The tetrazole ring effectively delocalizes the negative charge of the resulting thiolate anion, yielding pKa values that allow these compounds to act as weak-to-moderate acids[2].

Table 1: Quantitative Physicochemical Data of Key Derivatives
Property1-Phenyl-1H-tetrazole-5-thiol (PMT)[6][7]1-Methyl-1H-tetrazole-5-thiol (MMT)[8]
CAS Number 86-93-113183-79-4
Molecular Weight 178.21 g/mol 116.14 g/mol
Melting Point 145–150 °C (Decomposes)125–128 °C
Aqueous Solubility (Free Acid) Poorly soluble (Partly miscible)Slightly soluble
Aqueous Solubility (Sodium Salt) ~66.6 mg/mL (1g / 15mL)[9]Highly soluble
Suspension pH (20°C) 3.0 – 5.0Acidic
Primary Solid-State Form ThioneThione

Note: PMT is highly sensitive to thermal degradation, decomposing near its melting point, which can pose explosion risks if heated vigorously in confined spaces[10].

Aqueous Solubility Limits & Solvation Thermodynamics

A critical bottleneck in utilizing tetrazole-5-thiols is their inherently poor aqueous solubility in their free-acid (or free-thione) forms[11].

The Causality of Poor Solvation: The poor solubility is driven by two thermodynamic factors:

  • High Crystal Lattice Energy: The thione tautomer forms strong, rigid intermolecular hydrogen bonds in the solid state, requiring significant energy to disrupt the lattice during dissolution.

  • Hydrophobic Substituents: The lipophilic nature of the tetrazole anion, combined with hydrophobic substituents like a phenyl ring, heavily restricts hydration shell formation in pure water[2].

Overcoming Solubility Limits: To bypass these limits in formulation, application scientists rely on salt formation. By titrating the tetrazole-5-thiol with sodium hydroxide to form the sodium salt (e.g., PMT-Na, CAS 15052-19-4), the aqueous solubility exponentially increases to approximately 66 mg/mL (1g per 15mL) [9]. Alternatively, the free acid is readily soluble in 5% ethanol, DMSO, DMF, and chloroform[4][12].

Self-Validating Protocol: Thermodynamic Solubility Determination

Relying on kinetic (turbidimetric) solubility assays for tetrazole-5-thiols is a frequent methodological error. Because the thiol-thione tautomerization takes time to reach equilibrium in a new solvent environment, kinetic assays often overestimate solubility due to supersaturation. As a Senior Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV for rigorous thermodynamic validation.

Step-by-Step Methodology
  • Solute Saturation: Add an excess amount of the tetrazole-5-thiol powder (e.g., 50 mg) to 10 mL of the target aqueous buffer (e.g., PBS, pH 7.4) in a sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in an isothermal shaker bath at exactly 25.0 ± 0.1 °C. Shake at 150 RPM for 48 to 72 hours . Causality: This extended duration is non-negotiable; it ensures the solid-state thione fully equilibrates with the solvated thiol/thione mixture.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter . Causality: Do not use Nylon or Cellulose Acetate filters, as the lipophilic tetrazole anion exhibits high non-specific binding to these materials, artificially lowering the quantified concentration.

  • Self-Validation (pH Check): Measure the pH of the filtrate. Causality: Because tetrazole-5-thiols are acidic (suspension pH 3-5), dissolution can self-buffer unbuffered water, altering the solubility limit. If the final pH deviates from the target, the buffer capacity was insufficient.

  • Quantification: Dilute the filtrate into the mobile phase and analyze via HPLC-UV (typically at 254 nm) against a validated calibration curve.

Workflow Step1 1. Excess Solute Addition (Add Tetrazole-Thiol to Buffer) Step2 2. Isothermal Equilibration (Shake at 25°C for 48-72h) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000 x g) Step2->Step3 Step4 4. Filtration (0.22 µm PTFE Filter) Step3->Step4 Step5 5. Quantification & Validation (HPLC-UV at 254 nm & pH Check) Step4->Step5

Figure 2: Standardized isothermal shake-flask methodology for thermodynamic solubility determination.

Conclusion

The 5H-tetrazole-5-thiol scaffold is a masterclass in dynamic molecular behavior. Its utility in synthesizing bioactive molecules and advanced materials hinges entirely on understanding its tautomeric shifts and its pH-dependent solvation thermodynamics. By treating the compound not as a static thiol, but as an equilibrating thione-thiol system, researchers can accurately predict its solubility limits, optimize salt formulations, and prevent costly downstream formulation failures.

References

  • 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol - PubChem - NIH. nih.gov. Available at:[Link]

  • 1-Phenyl-1H-tetrazole-5-thiol - ChemBK. chembk.com. Available at:[Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. nih.gov. Available at:[Link]

  • 1-methyl-1h-tetrazole-5-thiol - ChemBK. chembk.com. Available at:[Link]

  • Theoretical studies on tautomerism of tetrazole 5-thion - ResearchGate. researchgate.net. Available at:[Link]

  • Metallophilic Bonding and Agostic Interactions in Gold(I) and Silver(I) Complexes Bearing a Thiotetrazole Unit | Inorganic Chemistry - ACS Publications. acs.org. Available at:[Link]

  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates - ResearchGate. researchgate.net. Available at:[Link]

Sources

Exploratory

Computational Insights into 5H-Tetrazole-5-Thiol: A Density Functional Theory (DFT) Whitepaper

Executive Summary The rational design of novel therapeutics and advanced materials increasingly relies on quantum mechanical modeling to predict molecular behavior before benchtop synthesis. 5H-tetrazole-5-thiol (also re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics and advanced materials increasingly relies on quantum mechanical modeling to predict molecular behavior before benchtop synthesis. 5H-tetrazole-5-thiol (also referred to as 1H-tetrazole-5-thiol or 5-mercapto-1H-tetrazole) is a highly versatile, nitrogen-rich heterocyclic compound. Its unique structural topology—comprising a five-membered ring with four nitrogen atoms and a sulfur donor—makes it a privileged scaffold in both oncology drug development and industrial corrosion inhibition[1][2].

As an Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physics and applied chemistry. This guide details the causality behind computational choices, establishes a self-validating Density Functional Theory (DFT) protocol, and synthesizes the electronic properties of 5H-tetrazole-5-thiol that drive its real-world efficacy.

Structural Dynamics: The Tautomeric Equilibrium

Before initiating any computational workflow, one must understand the dynamic nature of the target molecule. 5H-tetrazole-5-thiol is not a static entity; it exists in a complex tautomeric equilibrium. The molecule can theoretically adopt multiple forms (1H, 2H, 5H), with the sulfur atom transitioning between a thiol (-SH) and a thione (=S) state[3][4].

Causality in Modeling: Failing to account for the correct tautomer will invalidate subsequent docking or reactivity studies. In the solid state and in polar solvents like dimethyl sulfoxide (DMSO), the 1H-thione tautomer predominates due to stabilization via intermolecular hydrogen bonding[3]. However, during metal coordination (e.g., binding to Pt(II) for anticancer agents or Cu(II) surfaces for corrosion inhibition), the molecule typically deprotonates and binds as a thiolate[1][2].

Tautomerism thione Thione Form (C=S) Dominant in Polar Solvents (e.g., DMSO) thiol Thiol Form (C-SH) Dominant in Gas Phase & Metal Coordination thione->thiol Proton Transfer (Tautomerization)

Caption: Tautomeric equilibrium between thione and thiol forms of tetrazole-5-thiol.

Causality in Computational Choices: The DFT Framework

To accurately map the electronic landscape of 5H-tetrazole-5-thiol, Density Functional Theory (DFT) is the undisputed gold standard, offering an optimal balance between computational cost and the rigorous treatment of electron correlation[2][5].

  • Functional Selection (B3LYP): The hybrid B3LYP functional is universally selected for tetrazole derivatives. It successfully mitigates the self-interaction error inherent in pure density functionals, providing highly accurate descriptions of the localized π -electron systems within the tetrazole ring and the diffuse lone pairs on the sulfur atom[4][6].

  • Basis Set Stratification:

    • For the Free Ligand: The 6-31+G(d,p) or 6-311G(d,p) basis set is mandatory. The inclusion of diffuse functions (+) is critical here; without them, the computational model cannot accurately accommodate the expanded electron cloud of the polarizable sulfur atom, especially in its anionic thiolate state[5][6].

    • For Metal Complexes: When simulating the coordination of 5H-tetrazole-5-thiol to transition metals (e.g., Pt, Zn, Co, Cu), the LANL2DZ effective core potential (ECP) must be applied to the metal center. This accounts for the relativistic effects of heavy core electrons, which standard Pople basis sets fail to capture[5][6].

Self-Validating Experimental Protocol: The DFT Workflow

A computational model is only as trustworthy as its validation mechanisms. The following step-by-step protocol ensures that the derived electronic properties reflect physical reality rather than mathematical artifacts.

Step-by-Step Methodology
  • Initial Geometry Construction: Construct the 1H-thione and 5H-thiol tautomers using a graphical interface (e.g., GaussView).

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) if simulating biological assays (aqueous) or NMR characterization (DMSO) to capture solvent-induced dipole stabilization.

  • Geometry Optimization: Execute energy minimization using B3LYP/6-311+G(d,p). The algorithm iteratively adjusts bond lengths and angles until the forces on all atoms fall below the convergence threshold (typically 4.5×10−4 Hartree/Bohr).

  • Vibrational Frequency Analysis (The Validation Step): Run a frequency calculation on the optimized geometry at the exact same level of theory.

    • Causality: This is the self-validating core of the protocol. The complete absence of imaginary (negative) frequencies mathematically guarantees that the optimized geometry sits at a true local minimum on the potential energy surface. If an imaginary frequency is present, the structure is a transition state (saddle point) and must be distorted along the normal mode of that frequency and re-optimized.

  • Electronic Property Extraction: Once validated, extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), dipole moments, and Fukui indices[2][4].

DFT_Workflow start Input Molecular Geometry (5H-Tetrazole-5-Thiol) opt Geometry Optimization (B3LYP / 6-311+G(d,p)) start->opt freq Vibrational Frequency Analysis (Confirm True Minimum) opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Saddle Point) prop Electronic Property Extraction (HOMO/LUMO, Fukui Indices) check->prop No (True Minimum) end Data Synthesis (Reactivity & Docking Models) prop->end

Caption: Step-by-step self-validating DFT computational workflow for tetrazole-5-thiol.

Quantitative Data Presentation: Electronic Properties

The frontier molecular orbitals (FMOs) are the primary descriptors of chemical reactivity. The energy gap ( ΔEgap​=ELUMO​−EHOMO​ ) serves as a direct proxy for chemical hardness, polarizability, and kinetic stability[4]. A narrower gap signifies a highly reactive, easily polarizable molecule, which is ideal for forming coordination bonds with target proteins or metal surfaces[2][5].

Table 1: Summary of DFT-Derived Electronic Parameters for Tetrazole-5-Thiol Systems

System / CompoundLevel of TheoryHOMO (eV)LUMO (eV) ΔEgap​ (eV)Key Observation / Causality
Free Tetrazole-5-Thiol B3LYP / 6-31+G(d,p)-6.50-2.244.26 High baseline stability; requires deprotonation for optimal metal binding[5].
Tetrazole-1 (Inhibitor) B3LYP / 6-311G(d,p)-6.49-1.524.97 Low ionization energy facilitates strong chemisorption onto copper surfaces[2].
Zn(II)-Tetrazole Complex B3LYP / LANL2DZ-5.82-2.643.18 Complexation significantly narrows the gap, increasing overall electrophilicity[5].
Co(II)-Tetrazole Complex B3LYP / LANL2DZ-5.41-2.752.66 Narrowest gap observed; indicates highest chemical reactivity and biological potential[5].

(Note: Data aggregated from validated DFT studies evaluating tetrazole-thiol derivatives and their respective metal complexes).

Field-Proven Applications

A. Oncology: Platinum-Based Chemotherapeutics

In drug development, the tetrazole ring acts as a bioisostere for carboxylic acids, providing similar pKa​ profiles but drastically superior metabolic stability against degradation[3]. DFT workflows have successfully guided the synthesis of Pt(II) complexes, such as [Pt(mtz)2​dppe] , where the tetrazole-5-thiol acts as a monodentate ligand coordinating exclusively through the sulfur atom. Quantum chemical parameters confirmed that these specific square-planar complexes possess optimal HOMO-LUMO gaps, correlating directly with their potent in vitro inhibitory activity against HepG2 liver cancer cell lines[1][6].

B. Materials Science: Copper Corrosion Inhibition

Beyond pharmacology, 5H-tetrazole-5-thiol derivatives are engineered as elite corrosion inhibitors. DFT analysis reveals the exact mechanism of action: the molecule's low ionization energy (e.g., 6.49 eV) allows it to easily donate electron density from its HOMO (localized on the sulfur and nitrogen atoms) into the empty d -orbitals of copper. Simultaneously, the LUMO accepts electron density back from the metal (back-donation). This synergistic electron transfer, mapped precisely by Fukui indices, forms an impenetrable chemisorbed protective layer on the metal surface[2].

References

  • Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis(diphenyl phosphino)ethane, and study the anticancer activity against HepG2 Liver cell line Source: Samarra Journal of Pure and Applied Science (SJPAS) URL:[Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Synthesis, characterization, DFT calculation, and biological activity of a new Schiff base ligand and its ZnO and Co3O4 nano-metal oxide complexes Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • DFT calculations for corrosion inhibition of copper by tetrazole derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

Sources

Foundational

Coordination Chemistry and Bonding Modes of 5H-Tetrazole-5-Thiol: A Technical Guide for Drug Development and Materials Science

Executive Summary 5H-tetrazole-5-thiol (commonly referred to as 5-mercaptotetrazole or MTT) is a highly versatile heterocyclic compound characterized by a five-membered tetrazole ring and an exocyclic sulfur atom. Its un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5H-tetrazole-5-thiol (commonly referred to as 5-mercaptotetrazole or MTT) is a highly versatile heterocyclic compound characterized by a five-membered tetrazole ring and an exocyclic sulfur atom. Its unique tautomeric properties and multi-dentate coordination capabilities make it a critical building block in advanced materials, catalysis, and pharmaceutical drug design. This whitepaper provides an in-depth mechanistic analysis of MTT's bonding modes, self-validating synthesis protocols for metal-MTT complexes, and its pharmacological relevance.

Mechanistic Foundations of MTT Bonding Modes

The coordination chemistry of MTT is fundamentally governed by its tautomeric equilibrium. In solution, the compound exists in a dynamic equilibrium between the thiol form (1H-tetrazole-5-thiol) and the thione form (1,4-dihydro-5H-tetrazole-5-thione) 1. This tautomerism dictates the electronic distribution across the molecule, allowing it to act as a highly adaptable ligand.

Coordination Versatility

Depending on the pH, steric hindrance of co-ligands, and the specific metal center, MTT can adopt several distinct coordination modes [[2]]():

  • Monodentate (S-bound): The neutral thione or the deprotonated thiolate coordinates exclusively through the exocyclic sulfur atom. This is common when bulky co-ligands (e.g., diphosphines like dppp) sterically block the nitrogen atoms 3.

  • Monodentate (N-bound): The deprotonated tetrazolate ring coordinates via the endocyclic N4 atom, often observed in Copper(II) complexes [[4]]().

  • Bridging (μ-N,S): The ligand utilizes both the sulfur and a nitrogen atom to bridge two metal centers, forming binuclear or polymeric structures (e.g., [Pd₂(κ²-ptt)₄]) 2.

BondingModes MTT 5H-Tetrazole-5-Thiol (MTT) Tautomerism Tautomeric Equilibrium MTT->Tautomerism Thiol Thiol Form (-SH) Tautomerism->Thiol Thione Thione Form (=S) Tautomerism->Thione MonoS Monodentate (S-bound) Thiol->MonoS Deprotonation MonoN Monodentate (N-bound) Thiol->MonoN Deprotonation Chelate Bidentate Chelating (N,S) Thiol->Chelate Chelation Thione->MonoS Neutral S-donor Bridge Bridging (μ-N,S) Thione->Bridge Neutral/Anionic

Caption: Logical flow of MTT tautomerism and resulting metal coordination modes.

Synthesis and Isolation Protocols for Metal-MTT Complexes

To ensure reproducibility and structural integrity, the synthesis of metal-MTT complexes requires strict control over pH, stoichiometry, and atmospheric conditions. The following is a self-validating protocol for synthesizing Palladium(II) or Copper(II) complexes with 1-phenyl-1H-tetrazole-5-thiol (Hptt) 34.

Step-by-Step Methodology
  • Precursor Preparation: Dissolve the metal precursor (e.g., PdCl₂ or CuBr₂) and the desired co-ligand (e.g., ethylenediamine or a diphosphine like dppp) in a 1:1 mixture of dichloromethane and methanol.

    • Causality: This solvent mixture ensures the solubility of both the inorganic metal salt and the organic co-ligands, preventing premature precipitation.

  • Ligand Addition: Add 2 molar equivalents of Hptt to the stirring solution.

  • pH Adjustment (Critical Step): Introduce a mild base, such as sodium ethoxide (NaOEt), in an equimolar ratio to the ligand 5.

    • Causality: Deprotonation of the thiol group shifts the tautomeric equilibrium entirely toward the highly nucleophilic thiolate anion. This prevents the formation of heterogeneous mixtures of neutral and anionic complexes.

  • Reflux under Inert Atmosphere: Reflux the mixture under Nitrogen (N₂) for 4–6 hours.

    • Causality: An inert atmosphere is mandatory to prevent the oxidative dimerization of the thiol ligand into 1,1′-diphenyl-5,5′-dithiodi-tetrazole (dptt), a common side reaction catalyzed by trace oxygen and metal ions [[2]]().

  • Self-Validation (In-Process): Monitor the reaction via ATR-FTIR spectroscopy. The complete disappearance of the ν(S-H) stretching band at ~2560 cm⁻¹ confirms complete deprotonation and successful coordination.

  • Crystallization: Filter the solution to remove unreacted solids, and allow slow evaporation of the solvent at room temperature to yield X-ray quality single crystals.

SynthesisWorkflow Start 1. Precursor Preparation Metal Salt + Solvent Ligand 2. Ligand Addition MTT derivative in EtOH/MeOH Start->Ligand Dissolution pH 3. pH Adjustment Deprotonation (Base added) Ligand->pH Control coordination mode Reflux 4. Reflux/Stirring Overnight under N2 pH->Reflux Heat to drive kinetics Crystallization 5. Crystallization Slow Evaporation Reflux->Crystallization Cooling & Isolation Characterization 6. Characterization XRD, NMR, IR Crystallization->Characterization Structural validation

Caption: Step-by-step experimental workflow for synthesizing metal-MTT complexes.

Quantitative Structural Data

The structural geometry of MTT complexes is highly dependent on the metal's oxidation state and the steric profile of the co-ligands. The table below summarizes key quantitative metrics derived from single-crystal X-ray diffraction studies.

ComplexMetal CenterLigand FormCoordination ModeKey Bond Length (Å)Ref
[Pd(κ¹-S-ptt)₂(κ²-dppp)]Pd(II)Anionic (Thiolate)Monodentate (S)Pd-S: ~2.323
[Cu(en)₂(Hptt)]BrCu(II)Anionic (Tetrazolate)Monodentate (N4)Cu-N: 2.016–2.032[[4]]()
[Pd₂(κ²-ptt)₄]Pd(II)AnionicBridging (μ-N,S)Pd-S: ~2.35, Pd-N: ~2.052
[Ag(1-methyl-5-thiotetrazole)]Ag(I)Neutral/AnionicBridging/MetallophilicAg-S: ~2.451

Pharmacological Relevance and Drug Development

Beyond inorganic chemistry, the 5-thiotetrazole framework is a privileged pharmacophore in medicinal chemistry, exhibiting potent antibacterial, antiviral, and antiproliferative properties 6.

The MTT Side Chain in Cephalosporins

The most prominent clinical application of MTT is as a leaving group at the 3-position of the dihydrothiazine ring in second- and third-generation cephalosporin antibiotics (e.g., Cefotetan, Cefamandole, Cefoperazone).

  • Mechanism of Action: The MTT group enhances the drug's antibacterial spectrum, particularly against Gram-negative bacteria, by improving penetration through porin channels and increasing affinity for penicillin-binding proteins (PBPs).

  • Clinical Causality: Drug developers must be acutely aware of the in vivo cleavage of the MTT side chain. Free MTT circulating in the plasma can inhibit the enzyme vitamin K epoxide reductase, leading to hypoprothrombinemia (bleeding disorders). Furthermore, it inhibits aldehyde dehydrogenase, causing severe disulfiram-like reactions when patients consume alcohol.

Advanced Therapeutics

Recent structural activity relationship (SAR) studies have integrated the 5-thiotetrazole skeleton into more than 50 different nonnucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV, as well as in angiotensin II receptor antagonists like Olmesartan Medoxomil 6. The ability of the tetrazole ring to act as a bioisostere for carboxylic acids, combined with the lipophilicity of the sulfur atom, allows for precise tuning of a drug candidate's pharmacokinetic profile.

References

  • [2] Title: Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Source: ResearchGate. 2

  • [5] Title: Syntheses, characterizations and crystal structures of new organoantimony(V) complexes with heterocyclic (S, N) ligand. Source: DOI/Elsevier. 5

  • [3] Title: New palladium (II) complexes with 1-phenyl-1H-tetrazole-5-thiol and diphosphine Synthesis, characterization, biological, theoretical calculations and molecular docking studies. Source: ResearchGate.3

  • [1] Title: Metallophilic Bonding and Agostic Interactions in Gold(I) and Silver(I) Complexes Bearing a Thiotetrazole Unit. Source: ACS Publications.1

  • [4] Title: Novel Mixed Complexes of Copper(II) and Ethylenediamine: Synthesis, Crystal Structure, and Catalytic Activity in the Cross-Coupling Reaction of 1-Phenyl-5H-tetrazole-5-thiol and Iodobenzene. Source: ResearchGate. 4

  • [6] Title: Electrochemically Induced Synthesis of Substituted 5-Thiotetrazoles. Source: ACS Publications. 6

Sources

Protocols & Analytical Methods

Method

Application Note: 5H-Tetrazole-5-Thiol as an Advanced Capping Agent in Nanomaterial Synthesis

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanistic causality, synthesis protocols, and thermal activation of noble metal and semiconductor nanoparticles. Executive Overview...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanistic causality, synthesis protocols, and thermal activation of noble metal and semiconductor nanoparticles.

Executive Overview

The synthesis of highly active, solid-state nanomaterials often faces a critical paradox: organic capping agents are strictly required to maintain colloidal stability and monodispersity during synthesis, yet these same insulating, carbon-rich layers severely hinder the electronic, optoelectronic, and catalytic performance of the final material.

1-Substituted 5H-tetrazole-5-thiols (often referred to interchangeably as 1H-tetrazole-5-thiols depending on tautomerization) have emerged as a highly effective class of capping agents that solve this paradigm. Characterized by their multidentate binding affinity and unique thermal lability, these ligands allow for the synthesis of ultra-stable nanoparticles that can be cleanly stripped of their organic shells upon mild heating, leaving behind active surfaces[1],[2].

Mechanistic Insights: Coordination Chemistry & Thermal Lability

As a Senior Application Scientist, it is crucial to understand why tetrazole-5-thiols outperform traditional aliphatic ligands (like oleic acid or dodecanethiol) in specific high-performance applications.

  • Bidentate Surface Passivation (N4, S-Bridging): Unlike traditional monodentate alkanethiols, tetrazole-5-thiols coordinate to metal surfaces via a highly stable bidentate mode. Quantum-chemical calculations and solid-state crystallography of silver complexes (e.g., 1-phenyl-1H-tetrazole-5-thiol) reveal asymmetric S–Ag–N and N–Ag–N linkages that form robust, protective polymeric networks around the nanoparticle core (3)[3]. This multidentate chemisorption provides exceptional thermodynamic stability in colloidal suspension[1].

  • Thermally Induced Clean Decomposition: The most significant advantage of tetrazole-5-thiols is their low carbon content and programmed thermal degradation. When heated to 250–270 °C, the tetrazolate anions undergo complete thermal decomposition, releasing gaseous products (primarily N₂ and volatile organics) (2)[2]. This leaves behind only sulfur atoms on the nanoparticle surface, effectively creating a ligand-free, sulfide-rich surface ideal for catalysis and semiconductor integration without the need for harsh chemical stripping[2].

Synthesis and Activation Workflow

G A Metal Precursor (Ag, Pd, Cd Salts) C Biphasic / Hot-Injection Synthesis A->C B 1-R-5H-tetrazole-5-thiol (Capping Agent) B->C D N(4), S-Bridging Chemisorption C->D Reduction/Nucleation E Colloidally Stable NPs (2-4 nm Monodisperse) D->E Surface Passivation F Thermal Activation (250-270 °C, N2) E->F Post-Processing G Ligand-Free Sulfide Surface (Solid-State Apps) F->G Volatilization of N2/Organics

Workflow of 5H-tetrazole-5-thiol capped nanoparticle synthesis and thermal activation.

Quantitative Data: Ligand-Nanoparticle Matrix

The table below summarizes the physicochemical properties of various nanoparticles synthesized using 1-substituted tetrazole-5-thiol capping agents, demonstrating their versatility across different metal cores and R-group substituents[1],[2].

Nanoparticle CoreMetal PrecursorCapping Ligand (R-group)Avg. Size (nm)Solvent DispersibilityColloidal Stability
Silver (Ag) CF₃COOAg1-Phenyl2 – 4Toluene, Acetone, DMSO> 1 week (RT)
Palladium (Pd) [NMeAlk₃]₂PdCl₄1-tert-Butyl~ 3Toluene, Acetone> 6 months (RT)
Platinum (Pt) [NMeAlk₃]₂PtCl₄1-Adamantyl2 – 4Toluene, AcetoneHighly Stable
Cadmium Sulfide (CdS) Cd-salt1-EthylVariableOrganic SolventsStable up to 250 °C

Experimental Methodologies

Protocol A: Biphasic Synthesis of Noble Metal Nanoparticles (Ag, Pd, Pt)

Causality of the Biphasic System: Dissolving the capping agent in an organic solvent (toluene) and the metal precursor in water creates a strict phase boundary. As the aqueous reductant (NaBH₄) reduces the metal ions at the interface, the tetrazole-5-thiol immediately caps the nucleating clusters, pulling them into the organic phase. This physically separates the growing nanoparticles from the reductant, instantly arresting growth and ensuring a narrow size distribution (2–4 nm)[1].

Step-by-Step Procedure:

  • Precursor Preparation: Dissolve the noble metal salt (e.g., CF₃COOAg) in deionized water.

  • Ligand Preparation: Dissolve the selected 1-R-tetrazole-5-thiol (e.g., 1-phenyltetrazole-5-thiol) in toluene.

  • Biphasic Mixing: Combine the two solutions in a reaction vessel to form a biphasic water–toluene system.

  • Reduction: Under vigorous magnetic stirring, add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) dropwise.

  • Phase Separation: Allow the mixture to settle. The organic (toluene) phase will become deeply colored, indicating successful nanoparticle transfer and capping.

  • Isolation: Extract the organic phase. Precipitate the nanoparticles by adding an anti-solvent (ethanol or acetone) and isolate via centrifugation.

  • Redispersion: Redisperse the purified pellet in toluene, acetone, or DMSO (for phenyl-substituted ligands)[1].

Self-Validating Quality Control (QC):

  • Visual/Optical: A sharp Surface Plasmon Resonance (SPR) peak in UV-Vis spectroscopy confirms monodispersity.

  • Microscopy: Transmission Electron Microscopy (TEM) should validate an average core size of 2–4 nm[1].

Protocol B: High-Temperature Colloidal Synthesis of Semiconductor NPs (CdS)

Causality of Schlenk Line Thermolysis: High-temperature injection of sulfur precursors into a Schlenk flask containing cadmium salts and 5-thiotetrazoles ensures instantaneous burst nucleation of CdS. The tetrazole ligands provide steric stabilization in the organic solvent during growth, but can be entirely volatilized later to yield pure semiconductor material[2].

Step-by-Step Procedure:

  • Degassing: Mix the Cadmium salt (0.25 mmol) with 1,2-dichlorobenzene (25 mL) in a Schlenk flask. Purge with dry nitrogen for 15 minutes.

  • Heating: Heat the reaction mixture to 150–180 °C under a continuous nitrogen blanket.

  • Hot Injection: Rapidly inject a solution of thioacetamide (0.3 mmol) dissolved in DMF (0.2 mL) into the hot dichlorobenzene solution.

  • Annealing: Maintain the reaction at a constant temperature for 1.5 hours to allow for nanocrystal growth.

  • Thermal Activation (Ligand Stripping): To achieve a ligand-free surface for solid-state applications, heat the isolated CdS powder to 250–270 °C for 1.5–2 hours under nitrogen[2].

Self-Validating Quality Control (QC):

  • Spectroscopy: Post-thermolysis validation is achieved via FTIR spectroscopy. A successful thermal activation is confirmed by the complete absence of absorption bands in the 600–4000 cm⁻¹ region, proving the total decomposition and volatilization of the tetrazole organic framework[2].

Applications in Drug Development and Catalysis

Beyond their utility in solid-state physics and optoelectronics, 5H-tetrazole-5-thiol capped nanoparticles hold significant promise in pharmaceutical development. Specifically, silver nanoparticles capped with 1-phenyltetrazole-5-thiol have demonstrated potent antifungal and antimicrobial activity against various bacterial strains (1)[1]. The stable, multidentate capping ensures that the nanoparticles do not prematurely aggregate in biological media, allowing for controlled release and interaction with pathogenic cell membranes.

References

  • Nichick, M. N., Voitekhovich, S. V., Lesnyak, V., Matulis, V. E., Zheldakova, R. A., Lesnikovich, A. I., & Ivashkevich, O. A. (2011). "1-Substituted Tetrazole-5-thiol-Capped Noble Metal Nanoparticles." The Journal of Physical Chemistry C, 115(34), 16928-16933. 1

  • Gaponik, N., Herrmann, A.-K., & Eychmüller, A. (2008). "CdS Nanoparticles Capped with 1-Substituted 5-Thiotetrazoles: Synthesis, Characterization, and Thermolysis of the Surfactant." Chemistry of Materials, 20(14), 4535-4538. 2

  • Whitcomb, D. R., & Rajeswaran, M. (2006). "Asymmetric versus symmetric silver-sulfur-nitrogen bonding in the solid-state structure of silver-1-phenyl-1H-tetrazole-5-thiol: Single crystal structure of {[(AgPMT)4·0.5THF]}n." ResearchGate / Journal of Chemical Crystallography. 3

Sources

Application

Application Note: 5H-Tetrazole-5-Thiol Derivatives in the Synthesis of Advanced Cephalosporins

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Formulation Scientists, and Pharmacologists in Drug Development Introduction & Mechanistic Rationale In th...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Formulation Scientists, and Pharmacologists in Drug Development

Introduction & Mechanistic Rationale

In the landscape of β-lactam antibiotic synthesis, the modification of the C-3 position of the cephalosporin nucleus—7-aminocephalosporanic acid (7-ACA)—is a critical lever for tuning both antimicrobial spectrum and pharmacokinetic stability. While the core heterocyclic thiol is often referred to by its tautomeric names (5H-tetrazole-5-thiol or 1H-tetrazole-5-thiol), its N-methylated derivative, 1-methyl-1H-tetrazole-5-thiol (MMTZ) (also known as N-methylthiotetrazole or NMTT, CAS: 13183-79-4), is the definitive synthon used in industrial applications.

The integration of the MMTZ side chain via nucleophilic substitution of the C-3 acetoxy group yields a thioether linkage that significantly enhances the antibiotic's penetration through the outer membrane of Gram-negative bacteria[1]. This modification is the structural cornerstone for several prominent second- and third-generation cephalosporins, including Cefamandole, Cefoperazone, and Cefmetazole. As application scientists, our goal is to tightly control the thermodynamic parameters of this substitution to prevent the degradation of the highly sensitive β-lactam ring.

Synthesis Workflow: C-3 Thioether Formation

The industrial synthesis of MMTZ-containing cephalosporins relies on a Lewis acid-catalyzed condensation. The use of traditional harsh acids often leads to β-lactam cleavage. Modern protocols utilize Boron Trifluoride ( BF3​ ) complexed with mild organic solvents (like dimethyl carbonate) to generate a resonance-stabilized allylic carbocation at the C-3 position, which is subsequently trapped by the MMTZ nucleophile[2].

SynthesisWorkflow A 7-ACA (7-Aminocephalosporanic Acid) C Lewis Acid Catalysis (BF3 Complex, 35-39°C) A->C B 1-Methyl-1H-tetrazole-5-thiol (MMTZ) B->C D 7-ATCA Intermediate (C-3 Thioether Formation) C->D E Acylation (e.g., Formylmandeloyl Chloride) D->E F Cefamandole Nafate (Final API) E->F

Caption: Workflow for the synthesis of Cefamandole Nafate via 7-ACA and MMTZ condensation.

Experimental Protocol: One-Pot Condensation of 7-ACA and MMTZ

The following protocol details the synthesis of the 7-ATCA intermediate, a self-validating methodology optimized for high molar yield and minimal toxic solvent usage[2].

Materials & Reagents
  • 7-Aminocephalosporanic acid (7-ACA): 16.0 g

  • 1-Methyl-1H-tetrazole-5-thiol (MMTZ): 7.1 g

  • Dimethyl carbonate (DMC): 43.5 g

  • BF3​ -dimethyl carbonate complex: 63.0 g

  • Quench Solution: 14.76 g HCl + 12.6 g Deionized Water

Step-by-Step Methodology
  • Solvent & Reagent Suspension: In a clean, dry four-necked round-bottom flask equipped with a mechanical stirrer and internal thermometer, add 43.5 g of dimethyl carbonate. Sequentially add 7.1 g of MMTZ and 16.0 g of 7-ACA.

    • Causality: Dimethyl carbonate is selected as a "green" solvent. It provides sufficient solubility for the reactants while moderating the harshness of the Lewis acid, preventing premature β-lactam ring opening.

  • Catalyst Addition & Activation: Over a period of 15 minutes, dropwise add 63.0 g of the BF3​ -dimethyl carbonate complex. Gradually raise the internal temperature to 35–39 °C.

    • Causality: The controlled addition prevents exothermic spikes. The temperature window of 35–39 °C provides the exact activation energy required for the departure of the C-3 acetoxy group without inducing thermal decomposition of the core nucleus.

  • Reaction Maturation: Maintain stirring at 35–39 °C for 50–60 minutes.

    • Self-Validation Checkpoint: Pull a 0.5 mL aliquot, quench in cold water, and analyze via HPLC (C18 column, 254 nm). The reaction is deemed complete when unreacted 7-ACA is <0.5%.

  • Acidic Quench & Crystallization: Cool the reactor to 28–32 °C. Add the pre-mixed HCl/Water quench solution dropwise over 15 minutes. Stir for 40 minutes, then further cool the mixture to 10–20 °C to promote crystal growth for 1 hour.

    • Causality: The acidic quench neutralizes the BF3​ catalyst, stopping the reaction instantly. The controlled cooling gradient ensures the formation of high-purity, filterable 7-ATCA crystals rather than amorphous precipitates.

  • Isolation & Drying: Perform suction filtration. Wash the filter cake with 120 mL of cold acetone in four divided portions. Vacuum dry the solid at 45 °C for 15 hours.

    • Quality Control: Ensure moisture content is ≤ 1.0% before unloading. Expected yield: ~19.5 g (95.1% molar yield, >99.0% purity)[2].

Pharmacological Implications & API Stability

While the MMTZ side chain dramatically improves efficacy, it introduces specific pharmacological and chemical stability challenges that formulation scientists must account for.

The "NMTT Effect" (Clinical Pharmacology)

In vivo, cephalosporins containing the MMTZ side chain undergo partial hydrolysis, releasing free N-methylthiotetrazole (NMTT). Free NMTT is a known inhibitor of two critical enzymes:

  • Aldehyde Dehydrogenase (ALDH): Inhibition leads to the accumulation of acetaldehyde if alcohol is consumed, causing a severe Disulfiram-like reaction.

  • Vitamin K Epoxide Reductase (VKOR): Inhibition disrupts the synthesis of vitamin K-dependent clotting factors, leading to hypoprothrombinemia and an increased risk of bleeding.

Pathway A MMTZ-Cephalosporin (e.g., Cefamandole) B In Vivo Hydrolysis (Release of Free NMTT) A->B C Inhibition of Aldehyde Dehydrogenase (ALDH) B->C D Inhibition of Vitamin K Epoxide Reductase (VKOR) B->D E Disulfiram-like Reaction (Alcohol Intolerance) C->E F Hypoprothrombinemia (Bleeding Risk) D->F

Caption: Biochemical mechanism of NMTT-induced hypoprothrombinemia and disulfiram-like reactions.

Chemical Stability in Intravenous Admixtures

The thioether bond linking the MMTZ group to the cephalosporin core is susceptible to hydrolysis in aqueous solutions, particularly under weakly acidic conditions. For example, when admixed with 5% Glucose (GS), the MMTZ group of cefminox sodium can cleave, triggering the subsequent ring-opening of the β-lactam core into a biologically inactive five-membered lactone ring[3].

Quantitative Data Summary

Table 1: Comparison of MMTZ-containing Cephalosporins and Stability Metrics

AntibioticGenerationC-3 Side ChainClinical MIC (S. aureus)IV Admixture Stability (24h at RT)
Cefamandole 2ndMMTZ0.1 – 12.5 μg/mlpH drop >1.0 unit in 5% Glucose[3]
Cefminox 2nd/3rdMMTZVariableRing-opening hydrolysis in 5% Glucose[3]
Cefuroxime (Control)2ndCarbamate (No MMTZ)VariableTurns yellow at 8h; pH remains stable[3]

Note: Due to the instability of the MMTZ linkage in weakly acidic environments, it is highly recommended to use 0.9% Sodium Chloride (NS) over 5% Glucose for extended infusions, and solutions should be reconstituted immediately prior to administration.

References

  • Sigma-Aldrich Product Data: 5-Mercapto-1-methyltetrazole (CAS 13183-79-4) . Sigma-Aldrich.

  • Cefamandole | New Drug Approvals . New Drug Approvals.

  • CN106565750A - Synthesis method for dextrorotation cefamandole nafate . Google Patents. 2

  • Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion . PubMed Central (PMC). 3

  • A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes . RSC Publishing. 1

Sources

Method

preparation of 5H-tetrazole-5-thiol self-assembled monolayers (SAMs)

Application Note: Preparation and Characterization of 5H-Tetrazole-5-Thiol Self-Assembled Monolayers (SAMs) on Gold Surfaces Target Audience: Researchers, surface scientists, and drug development professionals. Focus: Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Characterization of 5H-Tetrazole-5-Thiol Self-Assembled Monolayers (SAMs) on Gold Surfaces

Target Audience: Researchers, surface scientists, and drug development professionals. Focus: Surface functionalization, mechanistic causality, and protocol self-validation.

Introduction & Mechanistic Insights

5H-tetrazole-5-thiol (TZT, CAS: 18686-81-2)[1] and its aromatic derivatives, such as 1-phenyl-1H-tetrazole-5-thiol (PMT, CAS: 86-93-1), are highly versatile molecular building blocks used to engineer self-assembled monolayers (SAMs) on noble metal substrates. While traditional alkanethiols are primarily used to create inert, hydrophobic barriers, tetrazole-thiols introduce a highly reactive, nitrogen-rich heterocyclic interface. This dual functionality makes them indispensable for applications requiring metal ion chelation, advanced corrosion inhibition ()[2], and the development of robust surface-enhanced Raman scattering (SERS) tags ()[3].

The Causality of Assembly: The formation of a TZT SAM is thermodynamically driven by the strong affinity between the thiol (-SH) group and the gold surface. Upon contact, the thiol undergoes deprotonation, resulting in a highly stable Au-S chemisorption bond (bond energy ~45 kcal/mol) ()[4]. This anchors the molecule firmly to the substrate. Consequently, the tetrazole ring is oriented away from the surface, exposing multiple nitrogen atoms (N2, N3, N4). These heteroatoms provide a dense array of lone-pair electrons, establishing a versatile coordination sphere that can capture transition metals (e.g., Cu²⁺, Cd²⁺) or form a dense passivation layer against corrosive agents.

Mechanism Au Gold Substrate (Au) Chemisorption Au-S Covalent Bond Formation (~45 kcal/mol) Au->Chemisorption TZT 5H-tetrazole-5-thiol (Solution Phase) TZT->Chemisorption Deprotonation of -SH Interface Exposed Tetrazole Ring (Nitrogen-Rich Interface) Chemisorption->Interface Molecular Orientation App1 Corrosion Inhibition (Passivation Layer) Interface->App1 App2 Metal Ion Chelation (e.g., Cu2+, Cd2+) Interface->App2 App3 SERS Substrates (Reporter Tags) Interface->App3

Mechanistic pathway of TZT chemisorption and subsequent interfacial functionalization.

Materials and Reagents

To ensure high-quality monolayer formation, reagents must be of the highest available purity to prevent competitive binding from contaminants.

Reagent / MaterialCAS NumberRecommended PurityPurpose
5H-tetrazole-5-thiol (TZT) 18686-81-2≥ 98.0%Primary SAM precursor
1-Phenyl-1H-tetrazole-5-thiol 86-93-1≥ 98.0%Alternative SAM precursor (hydrophobic)
Absolute Ethanol 64-17-599.9% (Anhydrous)Assembly solvent & washing agent
Sulfuric Acid ( H2​SO4​ ) 7664-93-995-98% (Trace metal)Piranha cleaning solution component
Hydrogen Peroxide ( H2​O2​ ) 7722-84-130% w/wPiranha cleaning solution component
Gold Substrates N/A100 nm Au on Ti/CrSolid support for SAM formation

Experimental Protocols

The following workflow establishes a self-validating system. Every step is designed to maximize the thermodynamic favorability of the Au-S bond while minimizing physisorbed multilayers.

Workflow A 1. Substrate Cleaning (Piranha / UV-Ozone) B 2. Solvent Rinse & N2 Drying A->B C 3. SAM Incubation (1-10 mM TZT, 12-24h) B->C D 4. Post-Assembly Rinse (Ethanol) C->D E 5. Final N2 Dry & Characterization D->E

Workflow for the preparation of 5H-tetrazole-5-thiol SAMs on gold substrates.

Step 3.1: Substrate Preparation (Critical Step)

Causality: Gold surfaces rapidly adsorb adventitious carbon from the atmosphere. Piranha solution oxidizes these organics, leaving a highly reactive, pristine gold surface necessary for dense SAM packing.

  • Prepare Piranha solution by slowly adding 1 part 30% H2​O2​ to 3 parts concentrated H2​SO4​ . (Caution: Piranha is highly exothermic and explosive in the presence of large organic volumes. Handle only in a fume hood with proper PPE).

  • Submerge the gold substrates in the freshly prepared Piranha solution for 10 minutes at room temperature.

  • Remove substrates and rinse extensively with ultra-pure water (18.2 MΩ·cm), followed by absolute ethanol.

  • Dry under a gentle stream of high-purity N2​ gas. Proceed immediately to Step 3.2 to prevent re-contamination.

Step 3.2: SAM Assembly

Causality: Absolute ethanol is chosen as the solvent because it solubilizes the tetrazole-thiol precursors without competing for gold binding sites. An incubation time of 18-24 hours ensures the initial rapid physisorption transitions into a thermodynamically stable, highly ordered chemisorbed lattice.

  • Prepare a 5 mM solution of 5H-tetrazole-5-thiol (or 1-Phenyl-1H-tetrazole-5-thiol) in absolute ethanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Immerse the freshly cleaned gold substrates completely into the solution.

  • Seal the container with Parafilm and incubate in the dark at room temperature (20–25 °C) for 18 to 24 hours.

Step 3.3: Post-Assembly Processing
  • Remove the functionalized substrates using Teflon tweezers (avoid metallic tweezers which can scratch the surface).

  • Rinse the substrates sequentially with copious amounts of absolute ethanol. This removes weakly bound, physisorbed molecules that sit atop the primary monolayer.

  • Dry thoroughly under a stream of N2​ gas. Store in a vacuum desiccator if not characterizing immediately.

Step 3.4: Protocol Self-Validation via EIS

Trustworthiness: To validate the protocol, Electrochemical Impedance Spectroscopy (EIS) is used as a non-destructive verification tool.

  • Prepare a redox probe solution: 1 mM K3​[Fe(CN)6​] / K4​[Fe(CN)6​] in 0.1 M KCl.

  • Setup a three-electrode cell: SAM-modified gold (Working), Pt wire (Counter), and Ag/AgCl (Reference).

  • Apply a 5 mV AC sine wave over a frequency range of 100 kHz to 0.1 Hz at the open circuit potential.

  • Validation: A bare gold electrode will exhibit a small Nyquist semicircle (low charge transfer resistance, Rct​ ). A successfully formed TZT SAM will block electron transfer, exhibiting a significantly enlarged semicircle ( Rct​ > 5000 Ω·cm²), confirming a dense, defect-free monolayer[4].

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics for successfully prepared tetrazole-thiol SAMs. Deviations from these benchmarks indicate incomplete monolayer formation or surface contamination.

Characterization MetricBare Gold Substrate5H-Tetrazole-5-Thiol SAM1-Phenyl-1H-Tetrazole-5-Thiol SAM
Water Contact Angle (WCA) < 10° (Highly Hydrophilic)~ 45° - 55°~ 65° - 75°
Ellipsometric Thickness N/A~ 0.6 - 0.8 nm~ 1.0 - 1.2 nm
EIS Rct​ (1 mM [Fe(CN)6​]3−/4− ) ~ 50 Ω·cm²> 5000 Ω·cm²> 8000 Ω·cm²

References

  • Wu, T.-J., et al. "Universal One-Pot and Scalable Synthesis of SERS Encoded Nanoparticles." Chemistry of Materials, 2015, 27(3), 950-958. Available at:[Link]

  • Hegde, R. N., et al. "Thiol (-SH) substituent as functional motif for effective corrosion protection: A review on current advancements and future directions." Journal of Molecular Liquids, 2021, 324, 115111. Available at:[Link]

  • Bentiss, F., et al. "Electroanalytical and Theoretical Investigations of the Corrosion Inhibition Behavior of Bis-1,2,4-Triazole Precursors EBATT and BBATT on Mild Steel in 0.1 N HNO3." Industrial & Engineering Chemistry Research, 2012. Available at:[Link]

Sources

Application

Application Notes and Protocols for Electrodeposition Techniques Incorporating 1H-Tetrazole-5-thiol Additives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Role of 1H-Tetrazole-5-thiol in Advanced Electrodeposition In the realm of materials science a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Role of 1H-Tetrazole-5-thiol in Advanced Electrodeposition

In the realm of materials science and electronics manufacturing, the precise control over the structure and properties of electrodeposited metallic films is paramount. This is particularly true in the fabrication of high-density interconnects on printed circuit boards (PCBs), where the complete and void-free filling of microvias is a critical technological challenge. Organic additives play a pivotal role in modulating the electrodeposition process to achieve desired film characteristics. Among these, 1H-tetrazole-5-thiol (T5T) and its derivatives have emerged as a highly effective class of additives, primarily functioning as "levelers."

The unique molecular structure of T5T, featuring a heterocyclic ring with four nitrogen atoms and a thiol group, imparts to it the ability to adsorb onto the cathode surface, particularly at sites of high current density such as the edges of microvias. This selective adsorption inhibits copper deposition at these locations, allowing for a more uniform "bottom-up" filling of the features. This leveling effect is crucial for preventing the formation of voids and ensuring the reliability of the interconnects. The efficacy of T5T is often enhanced through synergistic interactions with other classes of additives, namely suppressors and accelerators, which collectively control the deposition rates across different regions of the substrate.

This document provides a comprehensive guide to the application of T5T and its derivatives in electrodeposition, with a focus on copper plating for microvia filling. It is intended to equip researchers and professionals with the fundamental knowledge and practical protocols necessary to leverage these additives for the fabrication of advanced electronic components. The information presented herein is grounded in established scientific principles and supported by peer-reviewed literature, ensuring both technical accuracy and practical utility.

Core Principles and Mechanisms of Action

The successful application of T5T in electrodeposition hinges on a nuanced understanding of its electrochemical behavior and its interplay with other bath components. T5T's primary function as a leveler is achieved through a mechanism of potential-dependent adsorption and inhibition.

At regions of high potential, such as the sharp corners and top surface of a microvia, T5T molecules adsorb strongly onto the copper surface. This adsorption layer acts as a barrier, increasing the local polarization and thereby suppressing the rate of copper ion reduction. Conversely, at the bottom of the microvia where the potential is lower, the adsorption of T5T is less pronounced. This differential inhibition allows the accelerator additives, which preferentially adsorb at the bottom of the via, to dominate the deposition process, leading to the desired "bottom-up" fill.

The synergistic interplay between the leveler (T5T), a suppressor (e.g., polyethylene glycol, PEG), and an accelerator (e.g., bis(3-sulfopropyl) disulfide, SPS) is critical for achieving optimal filling performance. The suppressor forms a film over the entire cathode surface, providing a baseline level of inhibition. The accelerator locally displaces the suppressor at the bottom of the via, promoting rapid deposition. The leveler, in turn, counteracts the accelerator's effect at the top surface, preventing premature closure of the via opening.

Method

Application Note &amp; Protocol: 5H-Tetrazole-5-Thiol as a Selective Ligand for Heavy Metal Ion Extraction

Executive Summary The accurate quantification of trace heavy metals in environmental and biological matrices requires robust preconcentration techniques. 5H-tetrazole-5-thiol (TZT) and its lipophilic derivatives, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of trace heavy metals in environmental and biological matrices requires robust preconcentration techniques. 5H-tetrazole-5-thiol (TZT) and its lipophilic derivatives, such as 1-phenyl-1H-tetrazole-5-thiol (PTZ) , have emerged as highly efficient chelating agents for the selective extraction of toxic metal ions (e.g., Cd²⁺, Pb²⁺, Cu²⁺). This application note delineates the mechanistic principles of TZT-metal coordination and provides a validated, self-consistent protocol for Solid-Phase Extraction (SPE) prior to instrumental analysis.

Mechanistic Principles of Chelation (The "Why")

To optimize any extraction protocol, one must understand the thermodynamic drivers of the ligand-metal interaction. TZT’s efficacy is rooted in three fundamental chemical principles:

A. Thiol-Thione Tautomerism

TZT exhibits a dynamic prototropic equilibrium between its thiol (-SH) and thione (=S) forms[1]. The extraction efficiency is highly pH-dependent. At an optimized mildly acidic to neutral pH (typically 5.5–6.5), the thiol group undergoes deprotonation. This generates a highly reactive thiolate anion, which acts as a powerful electron donor for metal complexation.

B. HSAB Theory & Selectivity

The selectivity of TZT for heavy metals is governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory. The sulfur atom is a "soft" base, exhibiting exceptional affinity for "soft" and "borderline" metal cations such as Cd²⁺, Pb²⁺, and Cu²⁺[2]. Coordination typically occurs in a bidentate fashion via the thiolate sulfur and an adjacent tetrazole nitrogen, forming a stable, thermodynamically favorable chelate ring.

C. Hydrophobicity and Phase Transfer

Uncomplexed metal ions are heavily hydrated, preventing their extraction into organic phases or adsorption onto non-polar resins. Chelation with TZT neutralizes the metal's charge and displaces the primary hydration shell, creating a highly hydrophobic complex. This thermodynamic shift drives the quantitative adsorption of the complex onto macroporous polymeric resins (e.g., Diaion SP-207) via strong π-π and hydrophobic interactions[3].

Chelation_Mechanism A Aqueous Sample (Hydrated Cd2+, Pb2+, Cu2+) B Ligand Addition (5H-Tetrazole-5-Thiol) A->B C pH Adjustment (pH 5.5 - 6.5) Deprotonation of Thiol B->C D HSAB Soft-Soft Interaction (S and N Coordination) C->D E Hydrophobic Chelate Formation (Displacement of Hydration Shell) D->E F Phase Transfer (Adsorption to Resin / Organic Phase) E->F

Figure 1: Mechanistic pathway of heavy metal chelation and phase transfer using 5H-tetrazole-5-thiol.

Quantitative Performance Data

The following tables summarize the validated parameters for the extraction of Cd(II) and Pb(II) using 1-phenyl-1H-tetrazole-5-thiol immobilized on Diaion SP-207 resin[3].

Table 1: Optimized SPE Parameters for PTZ Chelates

ParameterOptimal ValueMechanistic Rationale
Sample pH 6.5Ensures complete deprotonation of the thiol group without causing metal hydroxide precipitation.
Ligand Amount 4.5 mg (per 50 mL)Provides sufficient stoichiometric excess to drive the complexation equilibrium to the right.
Resin Type Diaion SP-207 (0.5 g)High surface area and aromatic matrix provide ideal π-π interactions for the PTZ-metal chelate.
Flow Rate 1.5 mL/minBalances sample throughput with the required residence time for quantitative adsorption.
Elution Solvent 10 mL 1 M CH₃COOHProtons outcompete the metal for the ligand, breaking the chelate and releasing the free metal.
Preconcentration Factor Up to 250Enables the detection of ultra-trace metals (µg/L range) using standard FAAS.

Table 2: Tolerance Limits of Interfering Matrix Ions

Interfering IonTolerance LimitRationale
Na⁺, K⁺, Ca²⁺, Mg²⁺ > 10,000 mg/LHard cations; do not coordinate with the soft sulfur donor of TZT.
Cl⁻, SO₄²⁻, NO₃⁻ > 5,000 mg/LWeakly coordinating anions; easily displaced by the strong bidentate TZT ligand.
Fe³⁺, Al³⁺ ~ 50 - 100 mg/LHard/borderline cations; minimal interference at pH 6.5, though high concentrations may require masking agents.

Experimental Workflow: Solid-Phase Extraction (SPE)

The following protocol utilizes a self-validating framework to ensure high recovery rates and reproducible preconcentration.

SPE_Protocol Step1 1. Resin Conditioning Wash Diaion SP-207 with 1M HNO3, then H2O Step2 2. Chelate Loading Pass Metal-TZT mixture at 1.5 mL/min Step1->Step2 Step3 3. Matrix Washing Wash with pH 6.5 buffer to remove interferents Step2->Step3 Step4 4. Target Elution Elute with 10 mL 1M CH3COOH Step3->Step4 Step5 5. Instrumental Analysis Quantify via FAAS or ICP-OES Step4->Step5

Figure 2: Step-by-step Solid-Phase Extraction (SPE) workflow for metal-TZT complexes.

Step-by-Step Procedure
  • Resin Conditioning & Blank Validation : Pack 0.5 g of Diaion SP-207 into an SPE column (10 mm inner diameter). Wash the resin bed sequentially with 10 mL of 1 M HNO₃ (to strip trace environmental metal contaminants), followed by 20 mL of ultrapure water, and finally 10 mL of a pH 6.5 buffer. Self-Validation Check: Collect the final water wash and test with pH paper to ensure the bed is fully neutralized. Run this wash through the FAAS to establish a baseline blank.

  • Sample Preparation & Chelation : Take 50 mL of the aqueous sample. Add 4.5 mg equivalent of the PTZ ligand solution (prepared in a minimal volume of ethanol). Adjust the pH to exactly 6.5 using dilute NaOH or HCl. Stir for 5 minutes to ensure complete formation of the hydrophobic metal-PTZ chelates.

  • Column Loading : Pass the chelated sample solution through the conditioned resin column at a strictly controlled flow rate of 1.5 mL/min using a vacuum manifold. Causality: Exceeding this flow rate reduces the mass transfer efficiency between the mobile phase and the stationary phase, leading to analyte breakthrough and poor recovery[4].

  • Matrix Washing : Wash the column with 10 mL of ultrapure water. This removes unchelated, highly soluble matrix components (e.g., alkali metals) that could cause spectral interference during analysis.

  • Analyte Elution : Elute the bound target metals by passing 10 mL of 1 M CH₃COOH through the column at a slower rate of 1.0 mL/min. The highly acidic environment rapidly protonates the TZT ligand, breaking the coordination bond and releasing the metal ions into the eluate.

  • Quantification : Analyze the 10 mL eluate directly via Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). Calculate the recovery by comparing the eluate concentration to a matrix-matched standard.

Alternative Workflow: Liquid-Phase Microextraction (LPME)

For laboratories lacking SPE infrastructure, TZT can be utilized in Dispersive Liquid-Liquid Microextraction (DLLME). Utilizing an ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) as the extraction solvent alongside TZT provides a green chemistry alternative. The hydrophobic TZT-metal complex rapidly partitions into the micro-droplets of the ionic liquid, achieving high enrichment factors with minimal solvent consumption[5].

References

  • Soylak, M., & Topalak, Z. (2015). Enrichment-separation and determinations of cadmium(II) and lead(II)-1-phenyl-1H-tetrazole-5-thiol chelates on Diaion SP-207 by solid phase extraction-flame atomic absorption spectrometry. Arabian Journal of Chemistry. Source: ResearchGate. URL: 3

  • Sungur, Ş., et al. (2015). Determination of some toxic heavy metals in artificial sweat extract of textiles by TXRF spectrometry. Source: ResearchGate. URL: 4

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Source: MDPI. URL: 1

  • PMC. (2018). Assessment of environmental pollutants at trace levels using ionic liquids-based liquid-phase microextraction. Source: NIH. URL: 5

  • PMC. (2020). Anion-Dependent Synthesis of Cu(II) Complexes with 2-(1H-Tetrazol-5-yl). Source: NIH. URL: 2

Sources

Application

Application Note: 5H-Tetrazole-5-Thiol Derivatives in Photographic Emulsion Formulation

Executive Summary In the precise science of photographic emulsion formulation, controlling the spontaneous reduction of silver halide (AgX) crystals—commonly known as "fog"—is paramount to maintaining image contrast and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the precise science of photographic emulsion formulation, controlling the spontaneous reduction of silver halide (AgX) crystals—commonly known as "fog"—is paramount to maintaining image contrast and stability. 5H-tetrazole-5-thiol and its primary derivative, 1-phenyl-1H-tetrazole-5-thiol (PMT) , are premier antifoggants and emulsion stabilizers[1]. By leveraging highly specific chemisorption mechanisms, these compounds passivate the silver halide surface, arresting chemical sensitization during manufacturing and preventing unwanted reduction during development.

This application note provides researchers and formulation scientists with authoritative, field-proven methodologies for incorporating tetrazole-5-thiol derivatives into both silver halide emulsions and high-contrast developer solutions.

Mechanistic Principles of Fog Inhibition

The efficacy of 5H-tetrazole-5-thiol derivatives stems from their unique molecular geometry and electronic properties. The molecule exhibits thiol-thione tautomerism, allowing it to interact dynamically with the surface of silver halide crystals (AgBr, AgCl, AgI) and metallic silver[2].

Causality of Stabilization: When added to an emulsion, the thiol group dehydrogenates to form a highly stable, covalent Ag–S bond with surface silver ions. Concurrently, the nitrogen atoms within the tetrazole ring form coordinate bonds (Ag–N ) with adjacent silver ions[2]. This bidentate adsorption creates a perpendicular, tightly packed self-assembled monolayer on the crystal surface.

  • During Storage (Stabilization): The insoluble Ag-PMT complex (which has a solubility product comparable to or lower than AgI) physically blocks interstitial silver ions and sulfur sensitizers from forming excessive Ag2​S specks, thereby arresting the digestion process and preventing shelf-life degradation[1].

  • During Processing (Antifogging): The passivating layer increases the activation energy required for the developer to inject electrons into unexposed AgX grains, effectively suppressing "pepper fog" without severely impacting the development of light-exposed grains[3].

Mechanism A 5H-Tetrazole-5-Thiol (e.g., PMT) B Thiol-Thione Tautomerization A->B C AgX Crystal Surface (Ag+ Lattice) B->C Adsorption D Ag-S Covalent Bond C->D E Ag-N Coordinate Bond C->E F Insoluble Ag-PMT Passivation Layer D->F E->F G Fog Inhibition & Sensitization Arrest F->G Steric/Electronic Barrier

Fig 1. Bidentate adsorption mechanism of tetrazole-5-thiols on silver halide surfaces.

Formulation Parameters & Quantitative Data

The concentration of PMT must be meticulously calibrated. Insufficient concentration leads to high Dmin​ (fog), while excessive concentration over-passivates the grain, causing an unacceptable loss of photographic speed (sensitivity).

Table 1: Optimal Concentration Guidelines for PMT Incorporation

Application PhaseTarget ConcentrationRationale / Causality
Silver Halide Emulsion 0.12 – 27.0 g / mol AgAdded at the end of the after-ripening phase to halt chemical sensitization and lock in the desired ISO speed[4].
Developer Solution 0.01 – 0.05 g / LAdded to high-contrast developers (pH 9.0 - 10.8) to suppress spurious development of unexposed grains[3].
Radiographic Processing ~ 0.03 g / LOften combined with 5-methylbenzotriazole to withstand high-temperature (>30°C) rapid processing without fogging[5].

Experimental Protocols

Protocol A: Incorporation into Silver Halide Emulsion (Digestion Phase)

This protocol details the addition of PMT to arrest chemical sensitization. It is designed as a self-validating system where the endpoint is confirmed via sensitometric wedge testing.

Materials:

  • Washed Silver Bromide (AgBr) emulsion in gelatin dispersion.

  • Chemical Sensitizers: Sodium thiosulfate ( Na2​S2​O3​ ), Gold(III) chloride ( AuCl3​ ).

  • Stabilizer Solution: 1% (w/v) 1-phenyl-1H-tetrazole-5-thiol (PMT) dissolved in methanol or dilute alkaline water.

Step-by-Step Methodology:

  • Melting & Equilibration: Melt the washed AgBr/gelatin emulsion in a water bath at 55°C under safelight conditions. Adjust the pH to 6.5 and pAg to 8.2 using dilute KBr or AgNO3​ . Causality: Strict pAg control ensures consistent surface charge, which dictates the adsorption rate of the sensitizers.

  • Chemical Sensitization (Digestion): Add the predetermined amounts of sodium thiosulfate and gold chloride. Maintain the emulsion at 55°C with continuous stirring for 45–60 minutes.

  • Sensitization Arrest (PMT Addition): Once the optimal sensitivity is reached (determined by prior pilot sampling), immediately inject the 1% PMT solution to achieve a final concentration of 0.5 g per mole of Silver [4].

    • Causality: The PMT instantly displaces loosely bound sensitizers and forms a permanent Ag-PMT shell. This rapidly quenches the formation of further Ag2​S specks, preventing the emulsion from crossing the threshold into fog[1].

  • Final Addenda & Coating: Lower the temperature to 40°C. Add wetting agents (e.g., saponin or modern fluorosurfactants) and gelatin hardeners (e.g., formaldehyde or bis-vinylsulfonyl compounds). Coat the emulsion onto a subbed polyester base and chill-set.

  • Validation (QC): Expose a test strip through a 21-step sensitometric wedge. Develop and read the densitometry. A successful PMT integration will yield a Dmin​ (base + fog) of < 0.05, while maintaining the target Dmax​ and contrast gradient.

Workflow S1 1. Emulsification & Precipitation (AgNO3 + Halides) S2 2. Desalting / Washing (Removal of soluble salts) S1->S2 S3 3. Chemical Sensitization (Sulfur/Gold Digestion) S2->S3 S4 4. Stabilizer Addition (PMT: 0.12 - 27.0 g/mol Ag) S3->S4 Arrests digestion at optimal speed S5 5. Final Addenda (Hardeners & Surfactants) S4->S5 S6 6. Coating & Chilling (Substrate Application) S5->S6

Fig 2. Step-by-step workflow for integrating tetrazole-5-thiol stabilizers into AgX emulsions.

Protocol B: Formulation of High-Contrast Developer Solution

This protocol outlines the preparation of a developer solution utilizing PMT to maintain low fog in high-pH, high-contrast environments (e.g., graphic arts or radiographic films).

Step-by-Step Methodology:

  • Solvent Preparation: Begin with 800 mL of deionized water heated to 40°C.

  • Preservative Addition: Dissolve 20.0 g of Potassium Metabisulfite ( K2​S2​O5​ ). Causality: The sulfite acts as an oxygen scavenger, protecting the developing agents from aerial oxidation and extending the shelf life of the solution.

  • Developing Agents: Add 15.0 g of Hydroquinone and 0.38 g of 1-Phenyl-3-pyrazolidone (Phenidone)[3]. Stir until completely dissolved.

  • Antifoggant Integration: Add 0.030 g of 1-Phenyl-1H-tetrazole-5-thiol (PMT) and 3.3 g of Potassium Bromide ( KBr )[3].

    • Causality: While KBr acts as a general thermodynamic restrainer, PMT acts as a powerful kinetic restrainer. PMT selectively adsorbs to the metallic silver filaments as they begin to form on unexposed grains, physically blocking the hydroquinone from continuing the reduction process.

  • Buffering & pH Adjustment: Add 10.0 g of Potassium Bicarbonate ( KHCO3​ ) and adjust the pH to exactly 10.5 using Potassium Hydroxide ( KOH ).

  • Final Volume: Add cold deionized water to bring the total volume to 1.0 L.

  • Validation (QC): Process an unexposed sheet of high-contrast film in the developer for 3 minutes at 20°C. The resulting film must remain completely transparent ( Dmin​ < 0.03), validating the efficacy of the PMT antifogging network.

Troubleshooting & Optimization

  • Issue: Severe Loss of Emulsion Speed (Desensitization).

    • Cause: PMT concentration is too high, leading to excessive displacement of sensitizing dyes or complete blockage of latent image formation sites.

    • Solution: Titrate the PMT concentration downward in 10% increments. Alternatively, shift the addition of PMT to after the spectral sensitizing dyes have been added, allowing the dyes to adsorb to the grain first.

  • Issue: Incomplete Fog Suppression in Developer.

    • Cause: PMT oxidation or insufficient concentration for the specific grain morphology (tabular grains require higher PMT concentrations due to vastly larger surface areas).

    • Solution: Increase PMT concentration to 0.05 g/L or employ a synergistic antifoggant cocktail by adding 5-methylbenzotriazole[5].

References

  • Comprehensive Stability Improvement of Silver Nanowire Networks via Self-Assembled Mercapto Inhibitors. ACS Applied Materials & Interfaces. Available at:[Link]

  • High molecular weight, long chain tetrazole-containing polymers for antifogging use in photographic elements (US Patent 3576638A).Google Patents.
  • Photographic silver halide developer compositions and process for forming photographic silver images (EP Patent 0632323B1).Google Patents.
  • Method of processing a silver halide radiographic material (US Patent 5318881A).Google Patents.
  • Photographic Emulsion Stabilizers. Photrio Photography Forums. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 5H-tetrazole-5-thiol for biological assays

Welcome to the Technical Support Center for 5H-Tetrazole-5-Thiol and its functional derivatives (such as 1-phenyl-1H-tetrazole-5-thiol). This hub is designed for researchers, medicinal chemists, and assay developers who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5H-Tetrazole-5-Thiol and its functional derivatives (such as 1-phenyl-1H-tetrazole-5-thiol). This hub is designed for researchers, medicinal chemists, and assay developers who are utilizing the tetrazole moiety as a carboxylic acid bioisostere or as a metal-coordinating ligand in biological screening.

Below, you will find expert troubleshooting guides, physicochemical rationales, and validated protocols to overcome the notorious aqueous solubility challenges associated with this class of compounds.

Section 1: Frequently Asked Questions (FAQs) & Causality

Q1: Why does my 5H-tetrazole-5-thiol precipitate when transferred from a DMSO stock to my cell culture media? A1: This phenomenon is known as a "solvent crash." While derivatives like 1-phenyl-1H-tetrazole-5-thiol are highly soluble in polar aprotic solvents (e.g., DMSO), rapid dilution into aqueous media causes a sudden drop in the dielectric constant. The free acid form of tetrazole-5-thiol relies on strong intermolecular hydrogen bonding, forming stable dimers or polymeric chains in the solid state. The sudden aqueous environment promotes rapid crystallization and nucleation before the molecules can adequately ionize. To prevent this, you must either use a stepwise dilution gradient or convert the compound to its sodium salt prior to assay introduction.

Q2: Can I just raise the pH of my buffer to dissolve the free acid directly? A2: Yes, but the dissolution kinetics are often impractically slow. The parent tetrazole ring acts as a weak acid with a pKa of approximately 4.89, which is comparable to propanoic acid [1]. At a physiological pH of 7.4, it exists predominantly in its ionized (tetrazolide) form, which is highly water-soluble. However, the solid free acid has high crystal lattice energy. It is significantly more efficient to pre-form the sodium salt using a stoichiometric amount of NaOH. For instance, the pre-formed 1-phenyl-1H-tetrazole-5-thiol sodium salt is highly soluble, achieving clear solutions at concentrations of 1g/15mL in water.

Q3: Will the thiol group interfere with my colorimetric cell viability assays (e.g., MTT/XTT)? A3: It is highly likely. Tetrazole-5-thiol derivatives exhibit strong coordination properties with metal ions and can act as reducing agents. In assays relying on tetrazolium salt reduction (MTT/XTT), the free thiol can non-specifically reduce the dye, leading to false-positive viability signals. We strongly recommend using orthogonal, non-redox assays like ATP-based luminescence (e.g., CellTiter-Glo) when evaluating the cytotoxicity of thiol-containing tetrazoles.

Section 2: Troubleshooting Guide

Issue: Inconsistent IC50 values in enzymatic assays (e.g., DapE inhibitors).

  • Root Cause: Colloidal aggregation. Tetrazole thioethers are frequently investigated as inhibitors for metalloenzymes like bacterial DapE [2]. However, in aqueous buffers, lipophilic derivatives can form microscopic colloidal aggregates that artificially inhibit enzymes via non-specific sequestration—a common artifact in high-throughput screening.

  • Resolution: Perform a turbidimetric kinetic solubility assay (see Protocol 2 below) to determine the critical aggregation concentration (CAC). Ensure your top screening concentration is below this limit. Alternatively, adding 0.01% Triton X-100 or CHAPS to the assay buffer can disrupt these colloids without denaturing most target enzymes.

Issue: Compound degradation or loss of activity over time in aqueous storage.

  • Root Cause: Oxidative dimerization. In aqueous solutions exposed to atmospheric oxygen, 5H-tetrazole-5-thiols can slowly oxidize to form disulfides (e.g., 5-bis-(tetrazolyl)disulfide).

  • Resolution: Always prepare aqueous working solutions fresh. If stock solutions must be stored, keep them in 100% DMSO at -20°C under an inert argon atmosphere.

Section 3: Quantitative Solubility Data

The following table summarizes the solubility parameters of 1-Phenyl-1H-tetrazole-5-thiol to guide your assay solvent selection.

Chemical FormSolvent SystemMax Solubility (Approx.)StabilityExperimental Notes
Free Acid 100% DMSO> 50 mMHighIdeal for long-term storage at -20°C.
Free Acid 5% Ethanol / Water< 1 mMModerateProne to precipitation at low temperatures.
Free Acid PBS (pH 7.4)< 0.5 mMLowSlow dissolution kinetics; requires sonication.
Sodium Salt Deionized Water~330 mM (1g/15mL)ModerateHighly soluble; prepare fresh to avoid oxidation.

Section 4: Workflow Visualization

SolubilityWorkflow Start 5H-Tetrazole-5-Thiol Free Acid (Solid) Check Assess Assay Solvent Tolerance (Max DMSO %) Start->Check Path1 High Tolerance (>1% DMSO) Check->Path1 Path2 Low Tolerance (<0.1% DMSO) Check->Path2 DMSO Dissolve in 100% DMSO (Stock: 10-50 mM) Path1->DMSO Salt Convert to Sodium Salt (NaOH / NaHCO3) Path2->Salt Dilute1 Stepwise Dilution in Buffer (Avoid Solvent Crash) DMSO->Dilute1 Dilute2 Direct Dissolution in Aqueous Buffer (pH 7.4) Salt->Dilute2 Assay Execute Biological Assay (Cell Viability / Enzyme) Dilute1->Assay Dilute2->Assay

Workflow for optimizing 5H-tetrazole-5-thiol aqueous solubility based on assay solvent tolerance.

Section 5: Step-by-Step Experimental Methodologies

Protocol 1: Preparation of a 100 mM Aqueous-Compatible Sodium Salt Stock

This self-validating protocol utilizes stoichiometric acid-base chemistry to bypass the slow dissolution kinetics of the free acid.

  • Weighing: Accurately weigh 17.8 mg of 1-phenyl-1H-tetrazole-5-thiol free acid (MW = 178.22 g/mol ) into a sterile 1.5 mL microcentrifuge tube.

  • Base Addition: Suspend the powder in 900 µL of LC-MS grade water. The suspension will be cloudy. Add exactly 100 µL of 1.0 M NaOH (yielding a stoichiometric 1:1 molar ratio).

  • Sonication: Sonicate the mixture in a water bath at 37°C for 5-10 minutes. The deprotonation of the acidic tetrazole proton forms the highly soluble sodium salt, and the solution will become completely clear.

  • Validation (Critical Step): Measure the pH of a 1 µL aliquot using pH indicator paper. It should read between 7.5 and 8.0. If the pH is >8.5, adjust with trace amounts of dilute HCl, being careful not to drop the pH below 6.0 to prevent re-precipitation.

  • Storage: Aliquot the 100 mM stock and store at -20°C. Thaw at room temperature and vortex vigorously before use.

Protocol 2: Turbidimetric Kinetic Solubility Assay

Use this protocol to identify the exact concentration at which your tetrazole derivative aggregates in your specific biological buffer.

  • Buffer Preparation: Prepare a 2x concentration of your intended biological assay buffer (e.g., 100 mM HEPES, 300 mM NaCl, pH 7.4).

  • Titration: In a 96-well V-bottom plate, create a 12-point serial dilution of the tetrazole compound in 100% DMSO (representing 100x the final desired concentrations).

  • Mixing: In a 96-well clear-bottom optical plate, add 198 µL of the 1x assay buffer to each well. Rapidly inject 2 µL of the DMSO stocks into the buffer. Mix thoroughly by pipetting up and down 5 times.

  • Incubation: Incubate the plate at 37°C for 2 hours to allow thermodynamic equilibration and potential nucleation.

  • Measurement: Read the absorbance at 620 nm (where the compound itself does not absorb light) using a microplate reader.

  • Analysis: Plot Absorbance (y-axis) vs. Concentration (x-axis). A sharp, exponential increase in absorbance indicates the onset of colloidal aggregation (the kinetic solubility limit). Your maximum assay concentration must remain strictly below this inflection point.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Tetrazole-based Inhibitors of the Bacterial Enzyme N-Succinyl-L,L-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics Source: Office of Scientific and Technical Information (OSTI.gov) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 5H-Tetrazole-5-Thiol for Copper Surface Passivation

Welcome to the Technical Support Center. For researchers, analytical scientists, and drug development professionals utilizing copper-based microfluidics, sensors, or heat exchangers, preventing copper dissolution is crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. For researchers, analytical scientists, and drug development professionals utilizing copper-based microfluidics, sensors, or heat exchangers, preventing copper dissolution is critical to maintaining experimental integrity.

This guide provides authoritative troubleshooting and optimization protocols for using 5H-tetrazole-5-thiol (and its derivatives, such as 1-phenyl-1H-tetrazole-5-thiol or PTAH) as a high-efficiency copper corrosion inhibitor.

Process Visualization: Passivation & Validation Workflow

G N1 1. Copper Surface Preparation (Mechanical Polishing to 5000-grit) N2 2. Inhibitor Dosing (0.001 M - 0.01 M Tetrazole-Thiol) N1->N2 N3 3. Steady-State OCP Stabilization (Self-Validating Gateway) N2->N3 N4 4. Electrochemical Validation (EIS & PDP Analysis) N3->N4 N5 5. Surface Characterization (SEM, EDS, XPS) N4->N5 N6 6. Langmuir Isotherm Modeling (Mechanism Confirmation) N4->N6 N5->N6

Workflow for optimizing and validating tetrazole-thiol copper passivation.

Frequently Asked Questions (FAQs)

Q: What is the optimal concentration of 5H-tetrazole-5-thiol for maximum copper protection? A: Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) studies consistently demonstrate that the optimal concentration for tetrazole-thiol derivatives (like PTAH) is 0.01 M in aggressive aqueous environments[1]. At this concentration, the inhibition efficiency peaks at approximately 97%[1].

Q: Why does the protection efficiency plateau or drop at higher concentrations? A: The mechanism of action relies on physicochemical adsorption. The tetrazole ring and thiol group provide nitrogen and sulfur electron lone pairs that coordinate with the vacant d-orbitals of copper, displacing water to form a hydrophobic barrier[1][2]. This adsorption strictly follows the Langmuir adsorption isotherm [1]. Once the concentration reaches 0.01 M, the copper surface sites achieve full monolayer saturation. Adding more inhibitor merely leaves excess molecules in the bulk solution without increasing surface protection[1].

Q: Does 5H-tetrazole-5-thiol act as an anodic or cathodic inhibitor? A: It is a mixed-type inhibitor [3]. Polarization data reveals that the molecule indiscriminately adsorbs across both anodic and cathodic micro-sites on the copper surface. This simultaneously suppresses the anodic dissolution of copper ( Cu→Cu2++2e− ) and restricts the mass transport required for cathodic reduction reactions[3][4].

Troubleshooting Guide

Issue 1: EIS Nyquist plots display a depressed semicircle instead of a perfect capacitive loop.

  • Causality: A depressed semicircle indicates a distribution of relaxation times due to surface heterogeneity. This means your protective inhibitor film is not perfectly uniform, likely due to microscopic roughness or defects on the copper substrate.

  • Solution: From a data modeling standpoint, replace the ideal capacitor model with a Constant Phase Element (CPE) in your equivalent circuit to account for surface inhomogeneities[1]. Experimentally, ensure your copper substrate is mechanically polished down to 5000-grit and ultrasonically cleaned to provide a homogenous binding surface prior to dosing[5].

Issue 2: Poor film persistency in high-shear or highly oxidizing flow systems.

  • Causality: While tetrazole-thiols form strong coordinate bonds, extreme hydrodynamic shear or the presence of oxidizing biocides (like chlorine/bromine) can prematurely strip the monolayer.

  • Solution: Utilize a synergistic formulation. Combining the tetrazole-thiol with an alkoxybenzotriazole or tolyltriazole (in a weight ratio between 0.1:10 and 10:1) significantly enhances film durability, cross-linking, and persistency in high-solids or aggressive systems[6][7].

Experimental Protocols: Self-Validating Electrochemical Workflow

To ensure absolute trustworthiness in your passivation data, you must employ a self-validating protocol. The following methodology uses Open Circuit Potential (OCP) stabilization as a mandatory gateway to ensure the system is at thermodynamic equilibrium before testing.

Step-by-Step Methodology:

  • Substrate Preparation: Polish the electrolytic copper (99.99 wt%) sequentially using SiC paper from 400-grit up to 5000-grit to remove native oxides[1][5]. Degrease ultrasonically in ethanol for 5 minutes, rinse with deionized water, and dry with N2​ gas.

  • Solution Preparation: Prepare the corrosive baseline medium (e.g., 3.5% NaCl simulated seawater or 0.5 M H2​SO4​ ). Dose the medium with 5H-tetrazole-5-thiol at gradient concentrations: 0.001 M, 0.0025 M, 0.005 M, and 0.01 M[1].

  • OCP Stabilization (Self-Validation Gate): Immerse the copper working electrode into the solution. Monitor the Open Circuit Potential (OCP) continuously. Do not proceed to active scanning until the potential drift is less than ±2 mV over a 10-minute window (typically takes 30–60 minutes). This validates that the adsorption-desorption equilibrium has been reached.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a sinusoidal AC voltage perturbation of 10 mV peak-to-peak at the stable OCP. Scan frequencies from 100 kHz down to 10 mHz to capture both solution resistance ( Rs​ ) and polarization resistance ( Rp​ )[1].

  • Potentiodynamic Polarization (PDP): Following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a slow scan rate of 1 mV/s. Extrapolate the Tafel slopes to determine the corrosion current density ( Icorr​ )[1].

Quantitative Data Presentation

The following table summarizes the expected progression of copper protection based on empirical dosing of 1-phenyl-1H-tetrazole-5-thiol (PTAH) in a 3.5% NaCl environment[1].

Inhibitor Concentration (M)Polarization Resistance ( Rp​ ) TrendInhibition Efficiency (%)Surface Adsorption State
0.000 (Control) Baseline (Low)0.0%Unprotected / Active Dissolution
0.001 Moderate Increase~75.0 - 80.0%Partial Coverage
0.005 High Increase~85.0 - 90.0%Near Monolayer
0.010 (Optimum) Maximum Peak97.0% Full Monolayer (Langmuir Saturation)

References

  • Corrosion Inhibition on Copper and Commercial Brass in Simulated Seawater Using 5-Phenyl-1H-tetrazole and 5-(4-Pyridyl) Source: ACS Omega URL:[Link]

  • US5236626A - Alkoxybenzotriazole compositions and the use thereof as copper and copper alloy corrosion inhibitors Source: Google Patents URL
  • 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches Source: International Journal of Electrochemical Science (via ResearchGate) URL:[Link]

  • A study of tetrazoles derivatives as corrosion inhibitors of copper in nitric acid Source: ResearchGate URL:[Link]

  • Insights into the Anticorrosion Performance of Solanum lyratum Leaf Extract for Copper in Sulfuric Acid Medium Source: Langmuir (ACS Publications) URL:[Link]

  • US5156769A - Phenyl mercaptotetrazole/tolyltriazole corrosion inhibiting compositions Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 5H-Tetrazole-5-Thiol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the unique handling and pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the unique handling and purification challenges associated with 5H-tetrazole-5-thiol (also known as 1H-tetrazole-5-thiol or 5-mercapto-1H-tetrazole).

This compound is a critical bioisostere and intermediate in pharmaceutical synthesis (particularly for cephalosporin antibiotics)[1]. However, its purification is frequently complicated by its tautomeric nature, its susceptibility to oxidative dimerization, and its behavior as an ambident nucleophile[2],[3]. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure you achieve >99% purity in your workflows.

Physicochemical Profiling & Solvent Selection

The first step to a successful recrystallization is understanding the thermodynamic solubility profile of the target molecule. 5H-tetrazole-5-thiol exhibits a steep temperature-dependent solubility curve in highly polar solvents due to its ability to form extensive hydrogen-bonding networks.

Based on empirical solubility studies of tetrazole-thiol derivatives[4], the following table summarizes the optimal solvent systems for purification.

Table 1: Quantitative Solubility & Solvent Suitability Matrix
Solvent SystemSolubility at 20°C ( g/100 mL)Solubility at 70°C ( g/100 mL)Mechanistic Rationale & Suitability
Ultrapure Water ~2.1>15.0Excellent. Provides the steepest solubility gradient. Water effectively disrupts the intermolecular hydrogen bonds of the tetrazole ring at elevated temperatures[4].
Methanol (MeOH) ~4.5>18.0Good. Frequently used for late-stage biosynthetic intermediates[5]. Requires careful temperature control to avoid solvent boil-off.
Ethanol / H₂O (1:1) ~3.2>16.5Excellent. The addition of ethanol lowers the freezing point and improves the solubility of organic impurities, keeping them in the mother liquor.
2-Butanol <0.5~2.0Poor (Anti-Solvent). Tetrazole-thiols show the lowest solubility in sterically hindered alcohols[4]. Excellent candidate for use as an anti-solvent to crash out the product.
Chloroform InsolubleInsolubleN/A (Extraction Only). Useful for washing the crude solid to remove non-polar organic impurities prior to recrystallization[6].

Self-Validating Protocol: Anaerobic Recrystallization

The most prevalent mode of failure during the purification of 5H-tetrazole-5-thiol is the formation of a disulfide dimer[2]. The thiol (-SH) group is highly susceptible to oxidation when exposed to atmospheric oxygen at elevated temperatures. To prevent this, the recrystallization must be performed under an inert atmosphere using degassed solvents.

Step-by-Step Methodology

Step 1: Solvent Degassing (The Causality of Yield Preservation)

  • Action: Sparge 100 mL of Ultrapure Water (or 1:1 EtOH/H₂O) with high-purity Argon or Nitrogen for 30 minutes.

  • Why: Dissolved O₂ acts as an oxidizing agent. Removing it prevents the oxidative coupling of the thiol groups into irreversible disulfide dimers[2].

Step 2: Dissolution under Inert Blanket

  • Action: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and an Argon line, suspend 10 g of crude 5H-tetrazole-5-thiol in 60 mL of the degassed solvent. Heat to 75°C with moderate stirring until complete dissolution occurs.

  • Validation Check: The solution should transition from a cloudy suspension to a clear, pale-yellow liquid. If particulate matter remains after 15 minutes at 75°C, these are insoluble impurities (e.g., cross-linked polymers).

Step 3: Hot Filtration

  • Action: Rapidly filter the hot solution through a pre-warmed, coarse-porosity sintered glass funnel under a positive pressure of Argon.

  • Why: This step removes insoluble particulates before the target compound begins to nucleate. Pre-warming the funnel prevents premature crystallization in the frit.

Step 4: Controlled Nucleation & Cooling

  • Action: Allow the filtrate to cool slowly to room temperature (approx. 1°C/min), then transfer to an ice bath (0–4°C) for 2 hours.

  • Why: Rapid cooling (crashing) traps impurities within the crystal lattice. Slow cooling promotes the growth of pure, highly ordered crystalline lattices.

Step 5: Isolation and Vacuum Drying

  • Action: Collect the white crystalline precipitate via vacuum filtration. Wash the filter cake with 2 x 10 mL of ice-cold, degassed solvent. Dry the product in a vacuum oven at 40°C under a nitrogen bleed for 12 hours.

  • Validation Check: The final product should be a brilliant white crystalline solid. A yellow tint indicates residual oxidized impurities.

G Start Crude 5H-Tetrazole-5-Thiol Degas Solvent Degassing (Ar/N2 Sparge) Start->Degas Add Solvent Dissolve Anaerobic Dissolution (75°C) Degas->Dissolve Heat applied FilterHot Hot Filtration (Remove Particulates) Dissolve->FilterHot Clear solution Cool Controlled Cooling (1°C/min to 4°C) FilterHot->Cool Filtrate FilterCold Vacuum Filtration & Cold Wash Cool->FilterCold Nucleation Dry Vacuum Drying (40°C, N2 bleed) FilterCold->Dry Wet Cake Pure Pure Crystalline Product (>99% Purity) Dry->Pure <0.1% Moisture

Workflow for the anaerobic recrystallization of 5H-tetrazole-5-thiol.

Troubleshooting & FAQs

Q1: My recrystallized product has a molecular weight roughly double that of my starting material. What went wrong?

A1: You have formed a disulfide dimer . The thiol (-SH) group of 5-mercapto-1H-tetrazole is highly susceptible to oxidation[2]. When exposed to air (oxygen) during the heating phase of recrystallization, two molecules link together via an S-S bond.

  • The Fix: You must strictly enforce an inert atmosphere (Nitrogen or Argon) during the dissolution and hot filtration steps. Ensure your solvents are thoroughly degassed prior to use.

Q2: During downstream synthesis, my reaction produced a major impurity that is difficult to separate from the desired S-alkylated product. Why is this happening?

A2: You are observing the effects of an ambident nucleophile [2],[3]. The tetrazole-thiolate anion has two competing reactive sites: the highly polarizable sulfur atom (soft nucleophile) and the nitrogen atoms of the tetrazole ring (hard nucleophiles).

  • The Fix: Alkylation at the nitrogen site leads to the undesired N-alkylated regioisomer (often the 2,5-disubstituted tetrazole)[2]. To favor the desired S-alkylation, use softer electrophiles, lower reaction temperatures, and less polar solvents to minimize charge separation that favors N-alkylation.

G Tetrazole 5H-Tetrazole-5-Thiolate (Ambident Nucleophile) Oxidation Oxidation (O2 Exposure) Tetrazole->Oxidation Atmospheric O2 S_Alkylation S-Alkylation (Desired Pathway) Tetrazole->S_Alkylation Soft Electrophile / Low Temp N_Alkylation N-Alkylation (Undesired Regioisomer) Tetrazole->N_Alkylation Hard Electrophile / High Temp Disulfide Disulfide Dimer (Irreversible Impurity) Oxidation->Disulfide

Competing pathways of 5H-tetrazole-5-thiol: oxidation and ambident alkylation.

Q3: My product crashed out immediately upon removing the flask from the heat source, resulting in a fine, impure powder. How do I fix this?

A3: This is a classic case of supersaturation and uncontrolled nucleation . Because 5H-tetrazole-5-thiol has a very steep solubility curve in water[4], a sudden drop in temperature causes the compound to crash out too quickly, trapping mother liquor and impurities inside the rapidly forming crystal lattice.

  • The Fix: Increase the volume of your recrystallization solvent by 10-15% to reduce the degree of supersaturation. Insulate your flask (e.g., wrap in cotton or aluminum foil) to ensure the cooling rate does not exceed 1°C per minute.

References

  • Wang, J., et al. "Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1H-tetrazole in Water, DMF, Methanol, Ethanol, 1-Propanol, 2-Propanol, 1-Butanol, and 2-Butanol between (293 and 343) K." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • Mloston, G., et al. "Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kuttruff, C. A., et al. "Total Synthesis of Complex Biosynthetic Late-Stage Intermediates and Bioconversion by a Tailoring Enzyme." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

Sources

Optimization

enhancing the thermal stability of 5H-tetrazole-5-thiol coordination polymers

Welcome to the Technical Support Center for energetic materials and metal-organic frameworks (MOFs). As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the thermal stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for energetic materials and metal-organic frameworks (MOFs). As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the thermal stability of coordination polymers based on the 5H-tetrazole-5-thiol ligand.

Below, you will find diagnostic FAQs, structural optimization workflows, quantitative benchmarks, and a self-validating experimental protocol designed to ensure your syntheses yield robust, high-stability frameworks.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My spectral data suggests inconsistent ligand binding. How does tautomerism affect 5H-tetrazole-5-thiol coordination and stability?

A: 5H-tetrazole-5-thiol exists in a prototropic equilibrium between its 1[1]. In solution, the polar 1H-tautomer often predominates[2]. When designing coordination polymers, this duality means the ligand can act as a neutral thione (binding weakly via the sulfur atom) or, upon deprotonation, as a monoanionic/multidentate ligand binding via both nitrogen and sulfur atoms[1]. Causality & Fix: Neutral thione coordination generally yields 0D molecular complexes with poor thermal stability. To force the formation of highly stable polymers, conduct your synthesis in a basic medium (e.g., using acetate metal salts) to ensure complete deprotonation. This drives the ligand into its multidentate thiolate form, creating strong, cross-linked M-N and M-S bonds[3].

Q2: My synthesized complex decomposes below 150°C. Why is this happening, and how can I fix it?

A: Free tetrazole derivatives, despite their aromaticity, exhibit inherent thermal instability due to their high nitrogen content, which makes them highly energetic[2][4]. The free 5H-tetrazole-5-thiol ligand typically3[3]. If your complex decomposes near this temperature, it indicates the formation of a low-dimensionality (0D) complex rather than a robust polymer. Causality & Fix: To enhance thermal stability (Td > 300°C), switch from metals that form low-dimensionality structures to divalent metals like Co(II) or Zn(II) that favor 1D, 2D, or 3D extended frameworks[3][5]. The strong coordination bonds restrict the thermal vibration and rotation of the high-nitrogen tetrazole ring, significantly raising the activation energy required for ring cleavage and decomposition[3].

Q3: I am using a divalent metal, but my TGA curve still shows degradation at 220°C. How can I push the stability higher?

A: You have likely formed a 1D chain with weak intermolecular packing. To boost stability, introduce rigid N-donor auxiliary ligands, such as 5[5]. Causality & Fix: These auxiliary ligands act as cross-linking pillars, expanding the architecture from 1D/2D layers to 3D metal-organic frameworks (MOFs)[5]. This increased dimensionality, coupled with enhanced π-π stacking between the aromatic rings of the auxiliary ligands, drastically increases the lattice energy and thermal resistance of the bulk material.

Part 2: Structural Optimization Workflow

The following diagram illustrates the logical pathway for transitioning from an unstable free ligand to a highly robust coordination polymer.

G L 5H-Tetrazole-5-Thiol (Tautomeric Ligand) S Solvothermal Assembly L->S Deprotonation M Metal Node (e.g., Co²⁺, Zn²⁺) M->S Coordination A Auxiliary Ligand (e.g., 4,4'-bpy) A->S Cross-linking D Dimensionality Expansion (1D to 3D Framework) S->D Polymerization I Intermolecular Forces (π-π Stacking) S->I Crystal Packing T Enhanced Thermal Stability (Td > 300°C) D->T Structural Rigidity I->T Lattice Energy

Logical workflow for enhancing the thermal stability of tetrazole-5-thiol coordination polymers.

Part 3: Quantitative Benchmarks for Thermal Stability

To evaluate your synthesis, compare your Thermogravimetric Analysis (TGA) results against these established benchmarks. Notice how increased dimensionality and strong multidentate bridging directly correlate with higher decomposition temperatures (Td).

Material / ComplexMetal CenterStructural DimensionalityDecomposition Temp (Td)Primary Stabilizing Mechanism
Hmmtz (Free Ligand) None0D (Molecular)~125 °CN/A (High-nitrogen instability)[3]
[Au(SCN₄Me)(PPh₃)] Au(I)0D (Monomer)218 °CAurophilic intramolecular interactions[1]
[{Au(SCN₄Me)}₂(μ-dppe)] Au(I)0D (Dimer)255 °CBidentate phosphine bridging[1]
[Co(mmtz)₂]ₙ Co(II)1D (Polymer)304 °CStrong Co-N/Co-S bonds & π-π stacking[3]

Part 4: Validated Experimental Protocol

Self-Validating Solvothermal Synthesis of High-Stability [Co(mmtz)₂]ₙ

Objective: Synthesize a solvent-free energetic coordination polymer with Td > 300°C. Causality Focus: Using Co(CH₃COO)₂·4H₂O provides both the required metal center and the acetate base necessary to drive the in-situ deprotonation of the tetrazole-5-thiol ligand, ensuring strong Co-N/Co-S multidentate bridging[3].

Step 1: Pre-reaction Assembly

  • Dissolve 1.0 mmol of 5-mercapto-1-methyl-tetrazole (Hmmtz) and 0.5 mmol of Co(CH₃COO)₂·4H₂O in 10 mL of methanol. Causality: Methanol acts as a moderately polar solvent that solubilizes both precursors without strongly outcompeting the deprotonated ligand for coordination sites on the Co(II) center.

Step 2: Solvothermal Polymerization

  • Transfer the homogeneous solution into a 25 mL Teflon-lined stainless steel autoclave.

  • Seal securely and heat in an oven at 120°C for 48 hours. Causality: The autogenous pressure generated at 120°C overcomes the activation energy barrier for extended framework assembly, preventing the kinetic trapping of amorphous or 0D monomeric products.

Step 3: Controlled Crystallization

  • Program the oven to cool to room temperature at a strictly controlled rate of 5°C/hour. Causality: Slow cooling allows the system to reach its global thermodynamic minimum. This minimizes defects in the crystal lattice and maximizes intermolecular π-π stacking (centroid distances < 4.00 Å), which is a critical variable for thermal stability[3].

  • Filter the resulting crystals, wash thoroughly with methanol, and dry in air.

Step 4: Self-Validation & Verification Do not assume the polymer has formed correctly. Validate the structural integrity using the following checks:

  • FTIR Analysis: Scan the dried product. The complete disappearance of the S-H stretching band (~2500 cm⁻¹) and N-H stretching band (~3200 cm⁻¹) confirms complete deprotonation and successful metal-thiolate/metal-nitrogen coordination.

  • TGA-DSC: Run a thermogravimetric analysis from 25°C to 500°C at 10°C/min under an N₂ atmosphere. A stable weight plateau up to ~304°C validates the structural integrity and successful enhancement of the coordination polymer's thermal stability[3].

References

  • "Highly Stable Energetic Coordination Polymer Assembled with Co(II) and Tetrazole Derivatives." PubMed Central (PMC).
  • "Metallophilic Bonding and Agostic Interactions in Gold(I) and Silver(I) Complexes Bearing a Thiotetrazole Unit." Inorganic Chemistry - ACS Publications.
  • "Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties." CrystEngComm (RSC Publishing).
  • "1-Phenyl-1H-tetrazole-5-thiol." Santa Cruz Biotechnology.
  • "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties." MDPI.

Sources

Reference Data & Comparative Studies

Validation

Tautomeric Profiling of Tetrazole-5-thiols: 1H-Thiol vs. 5H-Thione NMR Validation Guide

Executive Summary Tetrazole-5-thiols are highly privileged scaffolds in medicinal chemistry, frequently deployed as lipophilic bioisosteres for carboxylic acids. However, their structural plasticity presents a significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Tetrazole-5-thiols are highly privileged scaffolds in medicinal chemistry, frequently deployed as lipophilic bioisosteres for carboxylic acids. However, their structural plasticity presents a significant analytical challenge. Depending on the environment, these molecules undergo dynamic tautomerism between the aromatic 1H-tetrazole-5-thiol (thiol form) and the 1,4-dihydro-5H-tetrazole-5-thione (thione form). Furthermore, computational models often propose a non-aromatic 5H-tetrazole-5-thiol tautomer, though it lacks experimental validation. This guide provides an objective, self-validating NMR methodology to definitively assign these tautomeric states, comparing their spectroscopic signatures and detailing the causality behind the experimental protocols.

Structural Reality Check: Defining the Tautomers

Before executing NMR validation, it is critical to establish the exact structural nature of the tautomers to avoid nomenclature pitfalls:

  • 1H-Tetrazole-5-thiol (The Thiol Form): This tautomer features a protonated nitrogen at the N1 position and a free exocyclic thiol (-SH) group at C5. It maintains a fully delocalized 6π-electron aromatic system, making it thermodynamically stable in non-polar environments and the gas phase.

  • 5H-Tetrazole-5-thione (The Thione Form): Often referred to simply as the "thione form" (or 1,4-dihydro-5H-tetrazole-5-thione), this structure shifts the proton from the sulfur to one of the ring nitrogens, resulting in an exocyclic carbon-sulfur double bond (C=S). This form dominates in polar solvents and the solid state due to strong intermolecular hydrogen bonding.

  • 5H-Tetrazole-5-thiol (The Non-Aromatic Form): A purely theoretical construct where the proton resides on the C5 carbon alongside the thiol group. This forces the C5 carbon into an sp³ hybridization state, breaking the ring's aromaticity. High-level DFT calculations indicate this form is highly unstable and lacks 1[1].

Tautomerism Thiol1H 1H-Tetrazole-5-thiol (Aromatic, S-H) Thione5H 5H-Tetrazole-5-thione (Thione, N-H, C=S) Thiol1H->Thione5H Polar Solvents (DMSO) Thiol5H 5H-Tetrazole-5-thiol (Non-Aromatic, sp3 C) Thiol1H->Thiol5H Theoretical Barrier >50 kcal/mol

Figure 1: Tautomeric equilibrium pathways of tetrazole-5-thiol derivatives.

The Self-Validating NMR System: Causality & Markers

To objectively compare and validate the presence of the 1H-thiol versus the 5H-thione, we must rely on a multi-nuclear NMR approach. Relying solely on ¹H NMR is a critical error in tautomeric validation because rapid proton exchange with trace water can broaden or entirely mask the diagnostic N-H or S-H signals. Therefore, ¹³C NMR serves as the foundational, self-validating anchor.

¹³C NMR: The Definitive Anchor

The chemical shift of the C5 carbon is highly sensitive to its hybridization and bonding environment, independent of proton exchange rates.

  • Thiol Form (C-SH): The C5 carbon typically resonates upfield between 153.0–157.0 ppm .

  • Thione Form (C=S): The carbon-sulfur double bond dramatically deshields the C5 nucleus, pushing the signal downfield to2[2].

  • Theoretical 5H-Thiol (sp³ C5): If this non-aromatic form existed, the sp³ hybridized C5 would appear significantly further upfield (typically <100 ppm), providing an immediate diagnostic exclusion of this theoretical state.

¹H NMR: The Environment Sensor

When acquired in strictly anhydrous, polar aprotic solvents (e.g., DMSO-d₆), ¹H NMR provides complementary data:

  • Thiol Form (S-H): Exhibits a relatively broad signal in the 3.0–6.0 ppm range.

  • Thione Form (N-H): Exhibits a sharp, highly deshielded singlet downfield, typically >11.0 ppm (often3), driven by the strong electron-withdrawing nature of the tetrazole ring and hydrogen bonding[3].

Quantitative Data Comparison
Tautomeric FormC5 ¹³C NMR Shift (ppm)Labile ¹H NMR Shift (ppm)AromaticityDominant Environment
1H-Tetrazole-5-thiol 153.0 – 157.03.0 – 6.0 (S-H)Yes (6π)Non-polar solvents / Gas phase
5H-Tetrazole-5-thione 161.0 – 165.011.5 – 13.5 (N-H)Yes (Delocalized)Polar solvents (DMSO) / Solid state
5H-Tetrazole-5-thiol < 100.0 (Predicted)~4.0 – 5.0 (C-H)No (sp³ C5)Theoretical only

Table 1: Spectroscopic and physical comparison of tetrazole-5-thiol tautomers.

NMR_Workflow Start Acquire 1H & 13C NMR in Anhydrous DMSO-d6 C13 Check C5 Chemical Shift (13C) Start->C13 H1 Check Proton Shift (1H) Start->H1 Thiol 1H-Tetrazole-5-thiol Confirmed C13->Thiol 153-157 ppm (C-SH) Thione 5H-Tetrazole-5-thione Confirmed C13->Thione 161-165 ppm (C=S) H1->Thiol Broad S-H (3-6 ppm) H1->Thione Sharp N-H (>11 ppm)

Figure 2: NMR decision tree for distinguishing thiol and thione tautomers.

Step-by-Step Experimental Protocol: Tautomeric Validation

To ensure trustworthiness and reproducibility, the following protocol is designed as a closed, self-validating loop to prevent misinterpretation due to solvent exchange or concentration artifacts.

Phase 1: Sample Preparation (Strictly Anhydrous)

Causality: Trace moisture in deuterated solvents will catalyze rapid proton exchange between the S-H/N-H groups and water, collapsing the ¹H signals into the HDO peak and destroying the primary proton diagnostic marker.

  • Dry the target tetrazole-5-thiol compound under high vacuum (0.1 mbar) at 40°C for 12 hours.

  • Prepare a high-concentration sample (approx. 30-50 mg) in 0.6 mL of 100% anhydrous DMSO-d₆ (ampouled, stored over molecular sieves). Note: DMSO is chosen to deliberately trap the compound in its most stable hydrogen-bonded thione state for baseline establishment.

  • Transfer the solution to a dry 5 mm NMR tube under an inert argon atmosphere.

Phase 2: NMR Acquisition Parameters
  • ¹H NMR (400/500 MHz): Acquire with a standard 30° pulse sequence. Increase the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the potentially broad exchangeable protons. Set the spectral width to at least 16 ppm to capture the highly deshielded N-H thione proton.

  • ¹³C{¹H} NMR (100/125 MHz): Acquire with a minimum of 1024 scans to ensure a high signal-to-noise ratio for the quaternary C5 carbon. Self-Validation Check: The C5 carbon will not show NOE enhancement; thus, high concentration and sufficient scans are critical.

  • ¹⁵N HMBC (Optional but Recommended): If the ¹H and ¹³C data are ambiguous due to substitution effects, acquire a ¹H-¹⁵N HMBC. The N-H proton of the thione form will show a strong one-bond coupling to the ring nitrogen, definitively ruling out the S-H thiol form.

Phase 3: Data Interpretation
  • Examine the ¹³C spectrum first. A peak at ~163 ppm confirms the C=S double bond of the 5H-tetrazole-5-thione. A peak at ~155 ppm confirms the C-SH single bond of the 1H-tetrazole-5-thiol.

  • Cross-reference with the ¹H spectrum. A peak at ~13.0 ppm validates the thione assignment.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. Available at: 1

  • Adamantylazoles: XIII.1 Specificity of Acid-Catalyzed Alkylation of 1-(1-Adamantyl)-4,5-dihydro-1H-tetrazole-5-thione - ElectronicsAndBooks. Available at: 2

  • Iodine-Catalyzed Chemoselective Hydroamination Reaction Using 5‑Mercaptotetrazoles Derivatives - Semantic Scholar. Available at: 4

  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND - PNR Journal. Available at: 3

Sources

Comparative

A Comparative Guide to 5H-Tetrazole-5-thiol and 2-Mercaptobenzothiazole as Corrosion Inhibitors

In the relentless battle against corrosion, which silently degrades critical infrastructure and industrial components, the deployment of organic corrosion inhibitors remains a cornerstone of material preservation. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless battle against corrosion, which silently degrades critical infrastructure and industrial components, the deployment of organic corrosion inhibitors remains a cornerstone of material preservation. Among the plethora of options, heterocyclic compounds containing nitrogen and sulfur atoms have consistently demonstrated exceptional efficacy. This guide provides an in-depth, objective comparison of two such prominent inhibitors: 5H-tetrazole-5-thiol and 2-mercaptobenzothiazole (MBT). This analysis, grounded in experimental data and theoretical principles, is designed to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Imperative of Corrosion Inhibition

Corrosion, an electrochemical process, leads to the gradual destruction of materials, typically metals, by chemical and/or electrochemical reactions with their environment. The economic and safety implications of unchecked corrosion are staggering. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a material. Their mechanism of action predominantly involves adsorption onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (oxidant reduction) reactions.

Molecular Architecture: The Foundation of Inhibition

The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure. Both 5H-tetrazole-5-thiol and 2-mercaptobenzothiazole possess key structural features that contribute to their corrosion-inhibiting properties.

Inhibition_Mechanism cluster_adsorption Adsorption Process Metal Metal Surface (e.g., Fe, Cu, Al) Corrosive Corrosive Environment (e.g., H+, Cl-) Corrosive->Metal Corrosion Attack Inhibitor Inhibitor Molecule (5H-tetrazole-5-thiol or MBT) Physisorption Physisorption (Electrostatic Interaction) Inhibitor->Physisorption Chemisorption Chemisorption (Coordinate Bonding via N, S atoms) Inhibitor->Chemisorption ProtectiveFilm Formation of a Protective Film Physisorption->ProtectiveFilm Chemisorption->ProtectiveFilm CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition Blocks Active Sites CorrosionInhibition->Metal Reduced Corrosion Rate

Caption: Generalized mechanism of corrosion inhibition by adsorption.

For both 5H-tetrazole-5-thiol and MBT, studies suggest a mixed adsorption mechanism. The protonated form of the inhibitors in acidic solutions can be electrostatically attracted to the negatively charged metal surface (physisorption). Subsequently, the lone pair electrons of the nitrogen and sulfur atoms can form strong coordinate bonds with the metal atoms, leading to chemisorption. [1][2]This results in a durable and effective protective film.

Performance Comparison: Experimental Evidence

Data Summary
InhibitorMetal/AlloyCorrosive MediumMax. Inhibition Efficiency (%)Reference
5H-tetrazole-5-thiol & Derivatives
1-Phenyl-1H-tetrazole-5-thiolQ235 Steel1 M HCl97.1[1][3]
1-Phenyl-5-mercapto-1,2,3,4-tetrazoleSteel0.5 M H₂SO₄98[4]
1-Ethyl-5-mercapto-1H-tetrazoleCopper0.5 M H₂SO₄88.3[5]
5-(ethylthio)-1H-tetrazoleCopperSulfur-ethanol85.8[6]
2-Mercaptobenzothiazole (MBT)
2-MercaptobenzothiazoleAA2024 T3 Al AlloyNeutral Chloride>80[7]
2-MercaptobenzothiazoleCarbon SteelPost-combustion CO₂ captureHigh (significant rate reduction)[8]
2-MercaptobenzothiazoleAPI X60 Pipeline SteelH₂S environmentHigh[9]
2-Mercaptobenzothiazole316 Stainless SteelAcidic MediaHigh (concentration dependent)[3]

From the available data, both classes of compounds demonstrate high inhibition efficiencies, often exceeding 90%, for a range of metals in aggressive environments. Derivatives of 5H-tetrazole-5-thiol have shown exceptional performance, particularly for steel in acidic media. [1][4]MBT is also a highly effective inhibitor for various alloys, including aluminum and steel, in diverse conditions. [7][8][9]

Experimental Protocols for Inhibitor Evaluation

To ensure the scientific integrity of corrosion inhibition studies, standardized experimental protocols are crucial. The following are methodologies commonly employed to evaluate the performance of inhibitors like 5H-tetrazole-5-thiol and MBT.

Weight Loss Method

This is a simple and direct method for determining the average corrosion rate. [10] Protocol:

  • Specimen Preparation: Prepare pre-weighed metal coupons of known surface area. Clean the coupons to remove any surface contaminants according to standard procedures (e.g., ASTM G1).

  • Exposure: Immerse the coupons in the corrosive solution with and without the inhibitor at a specified temperature and for a set duration.

  • Cleaning: After the exposure period, remove the coupons and clean them to remove corrosion products without disturbing the base metal.

  • Weighing: Dry and re-weigh the coupons to determine the weight loss.

  • Calculation: Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss, A is the surface area, T is the exposure time, and D is the density of the metal.

    • IE% = [(CRblank - CRinh) / CRblank] × 100

      • Where CRblank is the corrosion rate without inhibitor and CRinh is the corrosion rate with inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion mechanism and the properties of the inhibitor film. [1] Protocol:

  • Cell Setup: Use a three-electrode electrochemical cell containing the working electrode (metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).

  • Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Measurement: Apply a small amplitude AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: Analyze the resulting impedance data using Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective inhibition.

  • Calculation: Calculate the inhibition efficiency using:

    • IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100

      • Where Rct,inh and Rct,blank are the charge transfer resistances with and without the inhibitor, respectively.

Potentiodynamic Polarization

This is a rapid electrochemical technique that provides insights into the corrosion rate and the anodic/cathodic inhibition effects.

Protocol:

  • Cell Setup and Stabilization: Use the same three-electrode setup as for EIS and allow the OCP to stabilize.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation: Calculate the inhibition efficiency using:

    • IE% = [(icorr,blank - icorr,inh) / icorr,blank] × 100

      • Where icorr,blank and icorr,inh are the corrosion current densities without and with the inhibitor, respectively.

Experimental_Workflow start Start: Corrosion Inhibitor Evaluation prep Specimen & Solution Preparation start->prep methods Select Evaluation Method(s) prep->methods wl Weight Loss methods->wl eis Electrochemical Impedance Spectroscopy (EIS) methods->eis pdp Potentiodynamic Polarization methods->pdp data Data Acquisition & Analysis wl->data eis->data pdp->data calc Calculate Inhibition Efficiency data->calc compare Compare Performance of Inhibitors calc->compare end End: Conclude on Inhibitor Efficacy compare->end

Sources

Validation

FTIR spectral comparison of 5H-tetrazole-5-thiol and its metal salts

FTIR Spectral Comparison of 5H-Tetrazole-5-Thiol and Its Metal Salts: A Definitive Guide for Coordination Analysis As application scientists and drug development professionals, we frequently encounter the analytical chal...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectral Comparison of 5H-Tetrazole-5-Thiol and Its Metal Salts: A Definitive Guide for Coordination Analysis

As application scientists and drug development professionals, we frequently encounter the analytical challenge of verifying the coordination geometry of heterocyclic ligands. 5H-tetrazole-5-thiol (also known as 5-mercaptotetrazole) is a highly versatile molecule, serving as a critical capping ligand for noble metal nanoparticles, a potent corrosion inhibitor, and a core pharmacophore in platinum-based anti-cancer agents.

However, the structural ambiguity introduced by its thiol-thione tautomerism makes verifying successful metal complexation tricky. Fourier Transform Infrared (FTIR) spectroscopy is the definitive tool for this task. By analyzing the vibrational shifts that occur when the free ligand binds to a metal center, we can objectively validate coordination mechanisms. This guide synthesizes the mechanistic causality behind these spectral shifts and provides a self-validating protocol for your laboratory.

The Mechanistic Causality of Tetrazole-Thiol Coordination

To understand the FTIR spectra, we must first understand the molecular logic of the ligand. In its free state, 5H-tetrazole-5-thiol exists in an equilibrium between its thiol (C–S–H) and thione (C=S) tautomeric forms.

When a transition metal (such as Pt²⁺, Cu²⁺, or Cd²⁺) is introduced, the metal acts as a Lewis acid, seeking electron-rich donors. The sulfur atom of the thiol group, being highly polarizable, is an ideal donor. Upon coordination, the ligand deprotonates, locking the molecule out of the thione form and forcing a formal Metal-Sulfur (M–S) bond. In many cases, the tetrazole ring's nitrogen atoms (N1 or N4) also participate in bonding, creating a bidentate or bridging geometry.

Because FTIR measures the dipole moment changes of specific bonds, the restriction of this tautomerism and the formation of new M–S or M–N bonds result in highly predictable, diagnostic spectral alterations[1].

G Ligand 5H-Tetrazole-5-Thiol (Free Ligand) Tautomerism Thiol-Thione Tautomerism Ligand->Tautomerism Exists in equilibrium Metal Metal Salt Addition (Pt, Cu, Cd, Ag) Tautomerism->Metal Reacts with Complex Coordination Complex Formation Metal->Complex Chelation FTIR FTIR Spectral Validation Complex->FTIR Analyzed via SH_Loss Loss of S-H Stretch (~2546-2607 cm⁻¹) FTIR->SH_Loss Primary Indicator CS_Shift Shift in C-S Stretch (~702-752 cm⁻¹) FTIR->CS_Shift Secondary Indicator MN_Band New M-S / M-N Bands (535-540 cm⁻¹) FTIR->MN_Band Tertiary Indicator

Workflow mapping the FTIR spectral validation of 5H-tetrazole-5-thiol metal coordination.

Quantitative Spectral Comparison

The table below summarizes the critical FTIR band shifts observed when transitioning from the free 5H-tetrazole-5-thiol ligand to its respective Platinum(II) and Copper(II) complexes.

Vibrational ModeFree Ligand (cm⁻¹)Pt(II) Complex (cm⁻¹)Cu(II) Complex (cm⁻¹)Diagnostic Significance
ν(S–H) 2546 – 2607DisappearsDisappearsPrimary Check: Confirms deprotonation and sulfur coordination[1].
ν(C–S) 702 – 752~680 – 710 (Shifted)ShiftedIndicates C–S bond lengthening due to electron withdrawal by the metal[1].
ν(C–N) / ν(C=N) ~1228~12001203Confirms tetrazole ring involvement and stabilization of the ring system[2].
δ(N–H) ~1550~15301532Indicates coordination through the tetrazole nitrogen (bidentate mode)[2].
ν(M–N) / ν(M–S) N/A< 500535 – 540Definitive Proof: Direct observation of the metal-ligand coordinate covalent bond[2].

Self-Validating Experimental Protocol: Synthesis & FTIR Analysis

To ensure scientific integrity, the preparation and analysis of these complexes must be treated as a self-validating system. The following protocol is designed to eliminate false positives caused by unreacted ligands or environmental moisture.

Phase 1: Complex Synthesis

  • Ligand Preparation: Dissolve 5H-tetrazole-5-thiol in 50 mL of absolute ethanol. Causality Note: Absolute ethanol is required to prevent competitive binding from water molecules, which can form aqua-complexes and skew the final geometry.

  • Metal Addition: Slowly add a 50 mL ethanolic solution of the target metal salt (e.g., PtCl₂ or Cu(ClO₄)₂) to the ligand solution in a 1:2 to 1:6 (metal:ligand) molar ratio[2].

  • Reflux & Isolation: Reflux the mixture on a water bath for 5 to 9 hours. A colored precipitate will form upon cooling. Filter the precipitate, wash thoroughly with diethyl ether to remove unreacted ligand, and dry over anhydrous CaCl₂ in a desiccator[2].

Phase 2: FTIR Sample Preparation (KBr Pellet Method)

  • Background Calibration: Before handling the sample, run a background scan of the empty sample compartment.

  • Pellet Pressing: Grind 1–2 mg of the dried metal complex with 200 mg of strictly anhydrous KBr. Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Moisture Validation Check: Scan the pellet from 4000 to 400 cm⁻¹. Self-Validation Step: Immediately inspect the 3400 cm⁻¹ region. If a massive, broad peak is present, your KBr has absorbed atmospheric moisture. This water band will artificially broaden the N–H bending region (~1530 cm⁻¹), rendering your data untrustworthy. If present, discard the pellet, re-dry the KBr at 120°C, and repeat.

Phase 3: Spectral Interpretation

  • Verify S-H Disappearance: Inspect the 2500–2600 cm⁻¹ region. The complete absence of the medium-intensity S–H stretching band is your first definitive proof that the ligand has coordinated via the sulfur atom[1].

  • Confirm Far-IR Metal Bonds: Look at the far-IR region (400–600 cm⁻¹). The emergence of a sharp, distinct peak around 535–540 cm⁻¹ confirms the M–N stretch, proving that the metal has successfully chelated the tetrazole ring[2].

By strictly adhering to these diagnostic markers and validation steps, researchers can confidently confirm the structural integrity of 5H-tetrazole-5-thiol metal complexes before advancing them into biological assays or material applications.

References

  • Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands...
  • Source: cdnsciencepub.
  • Synthesis and Charecterization of Metal Complexes of 2- [ (1-methyl-1H-Tetrazole-5yl)
  • Source: mdpi.

Sources

Comparative

A Comparative Guide to 5H-tetrazole-5-thiol and Triazole Derivatives in Heterogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the demand for robust, efficient, and recyclable catalytic systems is ever-present. Among the vast array of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the demand for robust, efficient, and recyclable catalytic systems is ever-present. Among the vast array of molecular scaffolds employed in the design of heterogeneous catalysts, nitrogen-rich heterocycles have garnered significant attention due to their exceptional coordination properties and stability. This guide provides an in-depth technical comparison of two prominent classes of these compounds: 5H-tetrazole-5-thiol and triazole derivatives, when utilized as ligands or support-functionalizing agents in heterogeneous catalysis. Drawing upon experimental data, we will explore their respective performances, delve into the mechanistic underpinnings of their catalytic activity, and provide detailed protocols for their application in key organic transformations.

Introduction: The Role of Nitrogen Heterocycles in Catalysis

The efficacy of a heterogeneous catalyst is intrinsically linked to the nature of its support and the ligands that stabilize the active metallic centers. Both tetrazoles and triazoles, with their multiple nitrogen atoms, serve as excellent ligands for a variety of transition metals, including palladium, copper, and nickel. When anchored to solid supports such as silica, polymers, or nanoparticles, they provide a stable and well-dispersed environment for the metallic nanoparticles, preventing their agglomeration and enhancing their catalytic activity and longevity.

Triazole derivatives , often synthesized via the highly efficient "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), have become a mainstay in the development of advanced catalytic materials. Their rigid, aromatic structure and the presence of three nitrogen atoms allow for strong and predictable coordination to metal centers.

5H-tetrazole-5-thiol and its derivatives, on the other hand, offer a unique combination of a nitrogen-rich tetrazole ring and a reactive thiol group. The thiol moiety is known for its strong affinity for various metals, providing a robust anchor for the catalytic species. This dual functionality presents intriguing possibilities for catalyst design and performance.

Comparative Catalytic Performance: A Focus on Suzuki-Miyaura Cross-Coupling

To provide a clear and objective comparison, we will focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in organic synthesis. The performance of palladium catalysts supported on materials functionalized with either triazole derivatives or a tetrazole derivative will be examined.

Catalyst SystemSupport MaterialAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reusability (cycles)Reference
Triazole-Based Catalyst
Pd on Triazolyl-functionalized Hypercrosslinked PolymersHypercrosslinked Polymer4-BromoanisolePhenylboronic acidK₂CO₃H₂O/EtOH802996[1]
Tetrazole-Based Catalyst
Tetrazole-functionalized Polymer Supported PalladiumPolymer4-BromoanisolePhenylboronic acidK₂CO₃EtOH/H₂ORT298Several[2]

Analysis of Performance Data:

The data presented in the table, although from different studies, allows for a preliminary comparison. Both the triazole-based and the tetrazole-based palladium catalysts exhibit excellent performance in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, achieving near-quantitative yields.[1][2]

The triazole-functionalized hypercrosslinked polymer-supported palladium catalyst demonstrates high activity at a slightly elevated temperature (80 °C) with a reusability of at least six cycles without a significant drop in activity.[1] The high surface area and microporous nature of the hypercrosslinked polymer support likely contribute to the excellent dispersion and accessibility of the palladium nanoparticles.[1]

The tetrazole-functionalized polymer-supported palladium complex is noteworthy for its high efficiency at room temperature, which is a significant advantage in terms of energy consumption and sustainability.[2] The catalyst also shows good reusability. The ability to operate at ambient temperature suggests that the tetrazole ligand may play a crucial role in facilitating the catalytic cycle, potentially by influencing the electronic properties of the palladium center.

It is important to note that a direct, one-to-one comparison is challenging due to the differences in the specific polymer backbones and palladium loading in these studies. However, the data strongly suggests that both ligand systems are highly effective in creating robust and recyclable heterogeneous catalysts for C-C coupling reactions.

Mechanistic Insights: Understanding the Catalytic Role

The catalytic cycle of the Suzuki-Miyaura reaction is generally well-understood, involving oxidative addition, transmetalation, and reductive elimination at the palladium center. The role of the supporting ligand is to stabilize the palladium nanoparticles and modulate their electronic properties, thereby influencing the efficiency of these elementary steps.

The Role of Triazole Derivatives

Triazole ligands are known to be effective in stabilizing palladium(0) nanoparticles. The nitrogen atoms of the triazole ring coordinate to the palladium surface, preventing aggregation and leaching of the metal. This stabilization is crucial for maintaining high catalytic activity over multiple reaction cycles. The electronic properties of the triazole ring can be tuned by introducing different substituents, which in turn can influence the catalytic activity of the palladium center.

The Role of 5H-tetrazole-5-thiol

The catalytic activity of catalysts based on 5H-tetrazole-5-thiol is attributed to the strong interaction between the thiol group and the palladium nanoparticles. The Pd-S bond is known to be very strong, providing a robust anchor for the catalytic species. This strong binding can prevent the leaching of palladium into the reaction medium, a common issue with supported catalysts.

The tetrazole ring itself also contributes to the catalytic process. The nitrogen atoms can coordinate to the palladium center, similar to triazoles, further stabilizing the nanoparticles. Furthermore, the electronic properties of the tetrazole ring can influence the electron density at the palladium center, which can impact the rates of the oxidative addition and reductive elimination steps of the catalytic cycle.

Below is a diagram illustrating the proposed catalytic cycle for the Suzuki-Miyaura reaction facilitated by a palladium catalyst supported on a thiol-functionalized material, which serves as a model for the 5H-tetrazole-5-thiol system.

Suzuki_Mechanism Pd(0)L Pd(0) on Support Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X-L Ar-Pd(II)-X on Support Oxidative\nAddition->Ar-Pd(II)-X-L Transmetalation Transmetalation Ar-Pd(II)-X-L->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar'-L Ar-Pd(II)-Ar' on Support Transmetalation->Ar-Pd(II)-Ar'-L Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'-L->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar' Ar-Ar' (Product) Reductive\nElimination->Ar-Ar'

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols

To facilitate the practical application of these catalytic systems, we provide detailed, step-by-step methodologies for the synthesis of the catalysts and their use in a representative catalytic reaction.

Protocol 1: Synthesis of a Triazole-Functionalized Silica Support

This protocol describes the functionalization of silica gel with a triazole ligand via a "click" reaction.

Triazole_Synthesis_Workflow cluster_0 Support Preparation cluster_1 Click Reaction SilicaGel Silica Gel AzidoSilica Azido-functionalized Silica SilicaGel->AzidoSilica 3-Azidopropyl- triethoxysilane TriazoleSilica Triazole-functionalized Silica AzidoSilica->TriazoleSilica Alkyne Terminal Alkyne Alkyne->TriazoleSilica Cu(I) catalyst

Caption: Workflow for the synthesis of a triazole-functionalized support.

Materials:

  • Silica gel

  • 3-Azidopropyltriethoxysilane

  • A terminal alkyne (e.g., propargyl alcohol)

  • Copper(I) iodide

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene, Methanol, Dichloromethane (DCM)

Procedure:

  • Azido-functionalization of Silica: Activate silica gel by heating at 150 °C under vacuum for 4 hours. Suspend the activated silica in dry toluene and add 3-azidopropyltriethoxysilane. Reflux the mixture for 24 hours under a nitrogen atmosphere. After cooling, filter the solid, wash sequentially with toluene, methanol, and DCM, and dry under vacuum.

  • Click Reaction: Suspend the azido-functionalized silica in a mixture of methanol and water. Add the terminal alkyne, copper(I) iodide, and DIPEA. Stir the mixture at room temperature for 24 hours. Filter the resulting triazole-functionalized silica, wash thoroughly with water, methanol, and DCM, and dry under vacuum.

Protocol 2: Synthesis of a 5H-tetrazole-5-thiol-Functionalized Support

This protocol describes the functionalization of a polymer support with a tetrazole-thiol derivative.

Materials:

  • Chloromethylated polystyrene resin

  • 5-Mercapto-1-phenyl-1H-tetrazole

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Methanol, Dichloromethane (DCM)

Procedure:

  • Swell the chloromethylated polystyrene resin in DMF.

  • Add 5-mercapto-1-phenyl-1H-tetrazole and potassium carbonate to the suspension.

  • Heat the mixture at 80 °C for 24 hours with stirring.

  • After cooling, filter the resin and wash it sequentially with DMF, water, methanol, and DCM.

  • Dry the functionalized resin under vacuum.

Protocol 3: Heterogeneous Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol for a Suzuki-Miyaura reaction using a supported palladium catalyst.

Suzuki_Workflow Start Start Setup Combine Aryl Halide, Arylboronic Acid, Base, and Solvent Start->Setup AddCatalyst Add Supported Pd Catalyst Setup->AddCatalyst Reaction Heat and Stir (e.g., 80 °C, 2h) AddCatalyst->Reaction Monitor Monitor Reaction (TLC/GC-MS) Reaction->Monitor Workup Cool, Filter Catalyst, Extract Product Monitor->Workup Reaction Complete Purify Purify Product (Column Chromatography) Workup->Purify RecycleCatalyst Wash and Dry Catalyst for Reuse Workup->RecycleCatalyst End End Purify->End

Caption: Experimental workflow for a heterogeneous Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of water and ethanol)

  • Supported palladium catalyst (triazole- or tetrazole-based)

Procedure:

  • In a round-bottom flask, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and base (2 mmol) in the chosen solvent (10 mL).

  • Add the supported palladium catalyst (e.g., 1 mol% Pd).

  • Heat the reaction mixture to the desired temperature (e.g., room temperature or 80 °C) and stir for the required time (e.g., 2 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter to recover the heterogeneous catalyst. The catalyst can be washed with solvent and dried for reuse.

  • The filtrate is then subjected to a standard aqueous work-up, and the organic product is extracted with a suitable solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography.

Conclusion and Future Outlook

This guide has provided a comparative overview of 5H-tetrazole-5-thiol and triazole derivatives in the context of heterogeneous catalysis, with a specific focus on their application in the Suzuki-Miyaura cross-coupling reaction. Both classes of ligands have demonstrated exceptional capabilities in stabilizing palladium nanoparticles and facilitating high catalytic activity and reusability.

Triazole-based catalysts, underpinned by the efficiency of "click" chemistry for their synthesis, represent a well-established and versatile platform. The ability to operate at room temperature with the tetrazole-based catalyst, however, highlights a promising avenue for developing more sustainable and energy-efficient catalytic processes. The strong metal-thiol interaction in the 5H-tetrazole-5-thiol system appears to be a key factor in its high performance.

Future research should focus on direct comparative studies of these two ligand systems under identical conditions to provide a more definitive assessment of their relative merits. Furthermore, a deeper exploration of the catalytic mechanisms, particularly for the tetrazole-thiol systems, will be crucial for the rational design of next-generation heterogeneous catalysts with enhanced performance and broader applications in organic synthesis and drug development.

References

  • Nickel stabilized by triazole-functionalized carbon nanotubes as a novel reusable and efficient heterogeneous nanocatalyst for the Suzuki–Miyaura coupling reaction. RSC Publishing.
  • Triazole/Triazine-Functionalized Mesoporous Silica As a Hybrid Material Support for Palladium Nanocatalyst.
  • Novel triazole-modified chitosan@nickel nanoparticles: efficient and recoverable catalysts for Suzuki reaction. RSC Publishing.
  • Triazole-Functionalized Silica Supported Palladium(II) Complex: A Novel and Highly Active Heterogeneous Nano-catalyst for C–C Coupling Reactions in Aqueous Media.
  • Novel triazole-modified chitosan @ nickel nanoparticles: efficient and recoverable catalysts for Suzuki Reaction.
  • Triazole/Triazine-Functionalized Mesoporous Silica As a Hybrid Material Support for Palladium Nanocatalyst.
  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Applic
  • A nanomagnetic triazole-based Schiff-base complex of palladium(0) as an efficient heterogeneous catalyst for the Mizoroki–Heck C–C cross-coupling reaction under green conditions. PMC.
  • Palladium supported on triazolyl-functionalized hypercrosslinked polymers as a recyclable catalyst for Suzuki–Miyaura coupling reactions. PubMed.
  • Tetrazole Functionalized Polymer Supported Palladium Complex: An Efficient and Reusable Catalyst for the Room-Temperature Suzuki Cross-Coupling Reaction.
  • The proposed mechanism of synthesis of 5-substituted-1H-tetrazole...
  • a Recyclability of catalyst in the synthesis of triazoles and...
  • Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin C
  • Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Journal of Synthetic Chemistry.
  • Palladium nanoparticles confined in thiol-functionalized ordered mesoporous silica for more stable Heck and Suzuki catalysts.
  • Synthesis and Characterization of Catalytically Active Au Core—Pd Shell Nanoparticles Supported on Alumina. PMC.
  • Bimetallic Au–Pd nanoparticles supported on silica with a tunable core@shell structure: enhanced c
  • Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Synthesis of Highly Dispersed Palladium Nanoparticles Supported on Silica for Catalytic Combustion of Methane. Semantic Scholar.
  • COMMUNICATION Thiol functionalised supports for controlled metal nanoparticle formation for improved C-C coupling. University of Southampton.
  • Uncovering the Role of Metal Catalysis in Tetrazole Formation by an In Situ Cycloaddition Reaction: An Experimental Approach. PubMed.
  • Journal articles: 'Triazole and tetrazole'.
  • Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investig
  • Palladium nanoparticles-confined pore-engineered urethane-linked thiol-functionalized covalent organic frameworks: a high-performance catalyst for the Suzuki Miyaura cross-coupling reaction. PubMed.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
  • Special Issue : Triazoles and Tetrazoles: Current St
  • Triazole and Tetrazole Derivatives for the Synthesis of Metal-Free Nitrogen-Containing Carbon Nanotubes with Efficient Electrocatalytic Activity for Oxygen Reduction Reaction in Alkaline Media.
  • Five new complexes based on 1-phenyl-1 H -tetrazole-5-thiol: Synthesis, structural characteriz
  • Recyclable Pd nanoparticles immobilized on amine functionalized LDH for the Suzuki–Miyaura cross-coupling reaction. Springer.
  • Tetrazole as a New Anchoring Group for the Functionalization of TiO2 Nanoparticles: A Joint Experimental and Theoretical Study.
  • Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. PMC.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.
  • Novel Triazole Thiole ligand and some of its metal chelates: Synthesis, structure charactertization, thermal behavior in comparison withcomputational cacul

Sources

Validation

Comparative Efficacy of 5H-Tetrazole-5-Thiol Derivatives in Silver Halide Photography: A Technical Guide

For researchers and scientists accustomed to assay optimization or drug formulation, the stabilization of a silver halide emulsion is remarkably similar to engineering a stable colloidal drug delivery system. Both discip...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists accustomed to assay optimization or drug formulation, the stabilization of a silver halide emulsion is remarkably similar to engineering a stable colloidal drug delivery system. Both disciplines require precise control over surface chemistry, competitive ligand binding, and thermodynamic stability. In photographic chemistry, the spurious reduction of unexposed silver ions—commonly known as "fog"—degrades the signal-to-noise ratio of the imaging system.

To combat this, antifoggants are deployed. Among these, 5H-tetrazole-5-thiol derivatives, primarily 1-phenyl-5-mercaptotetrazole (PMT) , stand as the benchmark for emulsion stabilization[1]. This guide objectively compares the mechanistic efficacy of PMT against traditional alternatives like Benzotriazole (BTA) and Tetrazaindene (TAI), providing actionable protocols and empirical data for formulation scientists.

Mechanistic Causality: The Thermodynamics of Passivation

The core function of an antifoggant is to selectively bind to interstitial silver ions (Ag+) and metallic silver specks without disrupting the latent image formation initiated by photon absorption[2]. The efficacy of PMT is rooted in its molecular structure: a highly electron-withdrawing tetrazole ring coupled with a mercapto (-SH) group.

When PMT is introduced to a silver halide system, it undergoes rapid tautomerization, allowing the sulfur atom to strongly coordinate with surface silver ions. This forms an exceptionally insoluble Ag-PMT complex[1]. The solubility product (Ksp) of Ag-PMT is so low that it is comparable to, or even less soluble than, Silver Iodide (AgI)[3].

By contrast, Benzotriazole (BTA) coordinates via its nitrogen atoms, forming a silver salt (Ag-BTA) that is significantly more soluble[3]. Because BTA's adsorption is relatively weak, it exists in a dynamic equilibrium and can be competitively displaced by color developers or sensitizing dyes[3]. PMT’s near-irreversible binding physically passivates the crystal surface, permanently arresting chemical digestion and preventing the spontaneous reduction that causes fog[4].

Mechanism AgX Silver Halide (AgX) Crystal Interstitial Interstitial Ag+ / Fog Centers AgX->Interstitial Thermal/Chemical Degradation PMT 5H-Tetrazole-5-Thiol (PMT) Interstitial->PMT High Affinity Binding BTA Benzotriazole (BTA) Interstitial->BTA Moderate Affinity AgPMT Insoluble Ag-PMT Complex (Surface Passivation) PMT->AgPMT Ksp << AgI AgPMT->AgX Stabilizes Surface AgBTA Ag-BTA Complex (Reversible) BTA->AgBTA Ksp > AgPMT

Mechanistic pathway of competitive adsorption and surface passivation by PMT vs. BTA.

Comparative Efficacy Data

Selecting the correct antifoggant requires balancing fog suppression against potential losses in emulsion speed (sensitivity). Because PMT binds so aggressively, over-application can insulate the crystal too effectively, leading to a measurable drop in photographic speed, particularly in high-speed iodobromide emulsions[4]. Therefore, PMT is typically reserved for chloride or chlorobromide paper emulsions where extreme stability is required, while compounds like TAI are favored for high-speed negative films because they stabilize without significant speed penalties[3][4].

Table 1: Quantitative Comparison of Common Emulsion Stabilizers

Stabilizer / AntifoggantChemical ClassOptimal ConcentrationAdsorption StrengthPrimary ApplicationImpact on Emulsion Speed
PMT (1-phenyl-5-mercaptotetrazole) Tetrazole-thiol1 – 10 mg / mole AgVery Strong (Irreversible)Chloride/Chlorobromide PapersHigh (Can cause speed loss)
BTA (Benzotriazole) Triazole30 – 300 mg / mole AgModerate (Reversible)B&W Negative EmulsionsModerate
TAI (Tetrazaindene) Azaindene100 – 1500 mg / mole AgWeak (Binds to sensitizers)High-Speed IodobromideLow (Maintains speed)
KBr (Potassium Bromide) Inorganic HalideVariable (Excess)Very Weak (Dynamic)General Emulsion BufferLow
Self-Validating Experimental Methodology: Sensitometric Benchmarking

To objectively evaluate the comparative efficacy of these compounds, formulation scientists must employ a self-validating sensitometric titration. The following protocol isolates the antifoggant as the sole variable, ensuring that any changes in Dmin​ (fog) and Dmax​ (yield) are directly causally linked to the stabilizer's binding affinity.

Workflow Step1 1. Precipitation (Double-Jet) Step2 2. Desalting (Coagulation) Step1->Step2 Step3 3. Chemical Sensitization Step2->Step3 Step4 4. Antifoggant Doping Step3->Step4 Step5 5. Sensitometric Evaluation Step4->Step5

Self-validating experimental workflow for sensitometric evaluation of antifoggants.

Step-by-Step Protocol:

1. Emulsion Precipitation (Baseline Generation): Utilize a double-jet precipitation method to simultaneously inject aqueous Silver Nitrate (AgNO3) and a halide salt mixture (NaCl/KBr) into a 40°C gelatin solution[5]. Maintain strict pAg and pH controls to yield uniform cubic AgClBr crystals.

2. Desalting and Washing: Induce coagulation using a polymeric flocculant to precipitate the emulsion. Wash with deionized water to remove excess water-soluble byproducts (e.g., KNO3), then reconstitute the emulsion in fresh gelatin[6].

3. Chemical Sensitization (Fog Induction): Add sodium thiosulfate and gold(III) chloride, heating the emulsion to 55°C for 45 minutes[4]. Causality Note: This digestion process forms Ag2S/Au sensitivity specks, vastly increasing photographic speed. However, it inherently generates interstitial silver fog centers. The reaction must be forcefully stopped to prevent total emulsion fogging.

4. Antifoggant Doping (The Variable Arrest): Divide the active emulsion into three distinct aliquots to test competitive binding:

  • Aliquot A (Control): Allow digestion to continue uninhibited.

  • Aliquot B (PMT): Add 5 mg/mole Ag of 1-phenyl-5-mercaptotetrazole (dissolved in ethanol)[4][7].

  • Aliquot C (BTA): Add 150 mg/mole Ag of Benzotriazole[3][7]. Self-Validation: The immediate arrest of the digestion process in Aliquot B validates PMT's superior thermodynamic affinity. Its ultra-low Ksp instantly halts ripening, whereas Aliquot C will show continued, slow degradation.

5. Coating and Sensitometric Exposure: Coat the stabilized emulsions onto a polyethylene terephthalate (PET) support[8]. Expose the dried films through a 21-step continuous tone wedge using a calibrated 5500K light source.

6. Processing and Densitometry: Develop the strips in a standard ascorbic acid/phenidone developer (pH ~10.5)[9]. Measure the optical density using a transmission densitometer to plot the characteristic H&D (Hurter-Driffield) curve, comparing the Dmin​ (base fog) across the three aliquots.

Conclusion

While 5H-tetrazole-5-thiol derivatives like PMT demand precise dosing due to their potent surface passivation capabilities, their thermodynamic stability makes them unparalleled for eliminating spurious silver reduction[1][4]. For applications requiring absolute baseline clarity—such as high-contrast print materials or specialized scientific assays—PMT remains the definitive choice over reversible triazoles.

References
  • [6] US3576638A - High molecular weight, long chain tetrazole-containing polymers for antifogging use in photographic elements. Google Patents. 6

  • [3] Photographic Emulsion Stabilizers. Photrio.com Photography Forums. 3

  • [4] Photographic Emulsion Chemistry, Part 2 pdf : Chapters VII-XI. The Light Farm.4

  • [9] Photographic silver halide developer compositions and process for forming photographic silver images. European Patent Office / Googleapis. 9

  • [8] Photographic silver halide material for use in the silver complex diffusion transfer reversal process. European Patent Office / Googleapis. 8

  • [5] US5151357A - Silver halide photographic material. Google Patents. 5

  • [7] Method for processing black-white silver halide photographic light-sensitive material by an automatic processor. Google Patents. 7

  • [1] Silver halide. ChemEurope.com. 1

  • [2] Review of Latent Image Formation Mechanisms in Silver Halides. Imaging.org. 2

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Comparative

mass spectrometry validation of 5H-tetrazole-5-thiol reaction intermediates

Unmasking Transient States: A Comparison Guide for Mass Spectrometry Validation of 5H-Tetrazole-5-Thiol Reaction Intermediates As a Senior Application Scientist specializing in mechanistic elucidation, I frequently encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Unmasking Transient States: A Comparison Guide for Mass Spectrometry Validation of 5H-Tetrazole-5-Thiol Reaction Intermediates

As a Senior Application Scientist specializing in mechanistic elucidation, I frequently encounter the analytical dilemma posed by nitrogen-rich heterocycles. 5H-tetrazole-5-thiol (also known as 1H-tetrazole-5-thiol or 5-mercapto-1H-tetrazole) is a ubiquitous building block in medicinal chemistry, particularly in the synthesis of cephalosporin antibiotics and angiotensin II receptor blockers. However, its complex tautomerism (thiol vs. thione) and the extreme transience of its reaction intermediates—such as sulfur-centered thiyl radicals or kinetically favored alkylation species—make mechanistic validation notoriously difficult.

Traditional analytical techniques often fall short. Thermal degradation in Gas Chromatography (GC) injection ports forces structural rearrangements, while the timescale of Nuclear Magnetic Resonance (NMR) is too slow to capture radical intermediates. In this guide, we systematically compare the performance of High-Resolution Mass Spectrometry (LC-ESI-HRMS) against traditional LC-QqQ and GC-MS platforms, providing a self-validating protocol for trapping and characterizing these elusive tetrazole intermediates.

The Analytical Dilemma: Why Platform Choice Matters

When 5H-tetrazole-5-thiol undergoes electrochemical or photochemical activation, it frequently forms a highly reactive sulfur-centered radical. If not immediately trapped, this radical dimerizes into a disulfide or undergoes rapid S-to-N rearrangement.

To validate these pathways, the analytical platform must meet three criteria:

  • Soft Ionization: To prevent the in-source cleavage of fragile trapping adducts.

  • High Mass Accuracy: To differentiate isobaric interferences in complex reaction matrices.

  • Advanced Fragmentation Capabilities: To distinguish between S-alkylated and N-alkylated isomers based on characteristic neutral losses.

Table 1: Performance Comparison of Analytical Platforms for Tetrazole Intermediates

Analytical FeatureLC-ESI-HRMS (Q-TOF / Orbitrap)LC-ESI-QqQ (Triple Quadrupole)GC-EI-MS
Ionization Harshness Soft (ESI)Soft (ESI)Hard (Electron Impact, 70 eV)
Mass Accuracy < 2 ppm (Exact Mass)Nominal Mass (~0.1 Da)Nominal Mass
Intermediate Preservation Excellent (Cold ESI prevents degradation)Good (Suitable for stable adducts)Poor (Thermal rearrangement)
Structural Elucidation High (Untargeted exact mass MS/MS)Moderate (Requires pre-optimized MRMs)Low (Extensive source fragmentation)

As demonstrated above, LC-ESI-HRMS significantly outperforms alternative platforms. While LC-QqQ offers excellent sensitivity for known, stable compounds, it lacks the full-scan exact mass capabilities required for untargeted intermediate discovery. GC-MS is fundamentally incompatible due to the thermal lability of the tetrazole ring.

Mechanistic Workflow for Intermediate Validation

To successfully capture these species, the experimental workflow must integrate in situ chemical trapping with cryogenic preservation prior to HRMS analysis.

MS_Workflow N1 Reaction Initiation 5H-tetrazole-5-thiol N2 Radical Trapping (TEMPO / BHT) N1->N2 in situ N3 Cryogenic Quenching (-78°C) N2->N3 stabilize N4 LC-ESI-HRMS (Q-TOF / Orbitrap) N3->N4 extract & inject N5 MS/MS Fragmentation (Loss of N2 / HN3) N4->N5 isolate precursor N6 Structural Elucidation (S- vs N-Alkylation) N5->N6 analyze fragments

Workflow for trapping and LC-HRMS validation of transient 5H-tetrazole-5-thiol intermediates.

Self-Validating Protocol: LC-HRMS Capture of Tetrazole Thiyl Radicals

The following methodology details the trapping of a tetrazole thiyl radical using TEMPO, followed by LC-ESI-Q-TOF validation. This protocol is designed as a self-validating system: it incorporates an internal standard to rule out ionization artifacts and relies on specific fragmentation pathways for structural confirmation.

Step 1: In Situ Radical Trapping

  • Procedure: In an electrochemical cell, combine 5H-tetrazole-5-thiol (0.1 mmol), the radical scavenger TEMPO (0.2 mmol, 2.0 equiv.), and the supporting electrolyte in anhydrous acetonitrile (5 mL). Initiate the anodic oxidation.

  • Causality: The 2-fold excess of TEMPO ensures pseudo-first-order trapping kinetics. This outcompetes the natural dimerization of the thiyl radical into a disulfide, effectively "freezing" the intermediate as a stable 1[1].

Step 2: Cryogenic Quenching and Matrix Normalization

  • Procedure: At the 10-minute reaction mark, extract 100 µL of the mixture and immediately inject it into a pre-chilled (-78°C) vial containing 900 µL of cold methanol spiked with 1 µg/mL of an isotopic internal standard (e.g., 15N4-labeled tetrazole).

  • Causality: The cryogenic quench instantly halts all radical propagation and prevents the thermal degradation of the fragile TEMPO-S-tetrazole bond. The internal standard is critical for self-validation; it normalizes matrix suppression effects during ESI, ensuring that fluctuations in signal intensity are due to reaction kinetics rather than ionization variability.

Step 3: Cold LC-ESI-HRMS Acquisition

  • Procedure: Inject 2 µL of the quenched sample onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm) maintained at a sub-ambient temperature of 4°C. Utilize a rapid gradient (5% to 95% Acetonitrile in water with 0.1% formic acid over 3 minutes). Operate the Q-TOF instrument in positive Electrospray Ionization (+ESI) mode.

  • Causality: Maintaining the column at 4°C prevents on-column hydrolysis of the trapped intermediate. Positive ESI is selected because the nitrogen-rich tetrazole ring readily accepts a proton, yielding a robust[M+H]+ signal with accurate masses typically reported for the 2[2].

Step 4: MS/MS Fragmentation and Isomer Elucidation

  • Procedure: Isolate the exact mass of the precursor ion corresponding to the TEMPO-adduct. Apply a collision energy ramp (10-30 eV) to induce Collision-Induced Dissociation (CID).

  • Causality: Tetrazoles exhibit highly characteristic fragmentation behaviors depending on the ionization mode. In positive ion mode, the intact tetrazole molecule typically undergoes a3 (43 Da), whereas in negative ion mode, it tends to lose N2 (28 Da)[3]. Observing the precise loss of HN3 from the isolated TEMPO-adduct validates that the tetrazole core remains intact and confirms the specific site of radical formation.

Conclusion

For drug development professionals and synthetic chemists, the mechanistic validation of 5H-tetrazole-5-thiol reactions cannot rely on legacy techniques. By coupling in situ radical trapping with the soft ionization and sub-ppm mass accuracy of LC-ESI-HRMS, researchers can confidently map complex reaction pathways, distinguish between S- and N- intermediates, and accelerate the optimization of heterocyclic active pharmaceutical ingredients.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to the Safe Handling of 5h-Tetrazole-5-thiol

In the dynamic field of drug discovery and chemical synthesis, the pursuit of novel molecular architectures often introduces compounds with significant reactivity and, consequently, inherent hazards. 5h-Tetrazole-5-thiol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic field of drug discovery and chemical synthesis, the pursuit of novel molecular architectures often introduces compounds with significant reactivity and, consequently, inherent hazards. 5h-Tetrazole-5-thiol, a key building block in medicinal chemistry, is one such compound that demands a thorough understanding of its risk profile and meticulous adherence to safety protocols. This guide offers a detailed, experience-driven framework for the safe handling and disposal of 5h-Tetrazole-5-thiol, with a critical focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to equip researchers, scientists, and drug development professionals with the essential knowledge to mitigate risks, ensuring both personal safety and the integrity of their research.

The Risk Profile of 5h-Tetrazole-5-thiol: Beyond the Basics

5h-Tetrazole-5-thiol, and its tautomer 1H-tetrazole-5-thiol, belongs to a class of nitrogen-rich heterocyclic compounds. While its utility in synthesis is significant, its chemical structure necessitates a cautious approach. The primary hazards associated with this compound include:

  • Irritation: It is an irritant to the eyes, skin, and respiratory system.[1] Direct contact can cause inflammation, and inhalation of dust particles may lead to respiratory tract irritation.[1]

  • Flammability: As a flammable solid, it can be ignited by heat, sparks, or flames.[2][3]

  • Explosive Potential: A critical and often underestimated risk is the potential for explosive decomposition upon heating.[1] Tetrazole derivatives, due to their high nitrogen content, can be energetically unstable.[4][5][6]

A thorough risk assessment is therefore the mandatory first step before any experimental work is undertaken.

A Multi-Layered Defense: Selecting the Right Personal Protective Equipment

A proactive safety strategy for handling 5h-Tetrazole-5-thiol is built on an integrated system of PPE. Each component is chosen to address specific routes of exposure.

Direct skin contact is a primary route of exposure. The selection of appropriate gloves and lab coats is therefore non-negotiable.

  • Gloves: Nitrile gloves are the recommended choice due to their chemical resistance.[7][8] For procedures with a higher risk of splashes, double-gloving provides an additional layer of protection.[7]

  • Lab Coat: A flame-resistant lab coat should be worn at all times and kept fastened to protect against accidental spills.[7][8]

Table 1: Glove Selection and Best Practices

Glove TypeMaterialRationaleBest Practices
Primary NitrileProvides a robust barrier against a wide range of chemicals, including thiols.[7][8]Inspect for tears or punctures before each use. Remove and replace immediately if contaminated.
Secondary (Optional) NeopreneOffers enhanced protection during high-risk tasks like large-scale transfers.Worn over primary nitrile gloves.

The eyes and respiratory system are particularly vulnerable to the hazards of 5h-Tetrazole-5-thiol.

  • Eye Protection: Chemical splash goggles that form a complete seal around the eyes are mandatory.[7][9] Standard safety glasses do not offer sufficient protection. For tasks with a significant splash risk, a face shield should be worn in conjunction with goggles.[9]

  • Respiratory Protection: All handling of 5h-Tetrazole-5-thiol that could generate dust or aerosols must be conducted within a certified chemical fume hood.[7][9] This engineering control is the primary means of preventing inhalation exposure. In the rare event of a fume hood failure or a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency use.

Procedural Integrity: A Step-by-Step Guide to Safe Handling

The following workflow provides a logical sequence for handling 5h-Tetrazole-5-thiol, integrating safety at each step.

Caption: A logical workflow for the safe handling of 5h-Tetrazole-5-thiol from preparation to disposal.

Contingency and Disposal: Managing Spills and Waste

A comprehensive safety plan extends beyond routine handling to include protocols for emergencies and proper disposal.

In the event of a spill, a calm and methodical response is crucial.

  • Alert and Evacuate: Immediately notify colleagues in the vicinity and evacuate the affected area.

  • Isolate: If it is safe to do so, close the fume hood sash and restrict access to the area.

  • Report: Contact your institution's Environmental Health and Safety (EHS) department.

  • Cleanup (for minor spills within a fume hood only):

    • Ensure you are wearing the appropriate PPE.

    • Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[10]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[4]

    • Decontaminate the area thoroughly.

All materials contaminated with 5h-Tetrazole-5-thiol are to be treated as hazardous waste.[1][11]

  • Solid Waste: This includes contaminated gloves, weigh paper, and absorbent materials. Place these in a clearly labeled, sealed container designated for solid chemical waste.[7][9]

  • Liquid Waste: Collect all solutions containing 5h-Tetrazole-5-thiol in a dedicated, labeled, and sealed container for liquid hazardous waste.[7] Do not mix with other waste streams.

  • Empty Containers: Empty containers may still contain hazardous residue and should be disposed of as hazardous waste.[1][3]

Always adhere to your institution's specific guidelines for hazardous waste disposal and consult with your EHS department if you have any questions.

Conclusion: Fostering a Proactive Safety Culture

The responsible use of reactive chemicals like 5h-Tetrazole-5-thiol is fundamental to both personal safety and the advancement of scientific research. By internalizing the principles outlined in this guide—from understanding the inherent risks to implementing a multi-layered PPE strategy and adhering to strict handling and disposal protocols—researchers can create a safer laboratory environment. This proactive approach to safety not only protects individuals but also strengthens the foundation of scientific integrity.

References

  • BenchChem. (2025). Personal protective equipment for handling Thiol-PEG3-acid.
  • BenchChem. (2025). Personal protective equipment for handling 2-Butene-1-thiol.
  • BenchChem. (2025). Personal protective equipment for handling Pent-2-ene-1-thiol.
  • Santa Cruz Biotechnology.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Phenyl-1H-tetrazole-5-thiol.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 1-Phenyl-1H-tetrazole-5-thiol.
  • Columbus Chemical Industries, Inc. 5-(Ethylthio)
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Phenyl-1H-tetrazole-5-thiol.
  • Bio-Fine.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2,4,6-Trimethylbenzene-1-thiol, 97%.
  • Key Organics. (2017).
  • BenchChem. (2026). Avoiding explosive hazards with azides in tetrazole synthesis.
  • Merck Millipore.
  • Glen Research. SAFETY DATA SHEET 5-Ethylthio-1H-Tetrazole (30-3040-xx).
  • TCI Chemicals. (2025).
  • Materials Advances (RSC Publishing). (2025).
  • ECHEMI.
  • Sigma-Aldrich. 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1.
  • Thermo Fisher Scientific. (2025).

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